Methyl imidazo[1,5-a]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-4-2-3-5-11(7)6-10-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBFRLRXFGDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039356-98-3 | |
| Record name | Methyl imidazo[1,5-a]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of imidazo[1,5-a]pyridine derivatives
An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,5-a]Pyridine Derivatives
Authored by a Senior Application Scientist
Foreword: The Imidazo[1,5-a]Pyridine Scaffold in Modern Drug Discovery
The imidazo[1,5-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant interest in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it a privileged scaffold for engaging with a multitude of biological targets.[1][3] Derivatives of this family have shown diverse pharmacological activities, including potential as anti-cancer agents, cardiotonic agents, and enzyme inhibitors.[2] However, the journey from a biologically active "hit" to a viable drug candidate is paved with challenges, the foremost of which is the optimization of its physicochemical properties.
This guide provides an in-depth exploration of the core physicochemical properties of imidazo[1,5-a]pyridine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and rationally modulate these properties to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. We will move beyond mere definitions to discuss the causality behind experimental choices, provide actionable protocols, and illustrate the integrated strategies required for successful lead optimization.[4][5]
Lipophilicity: Mastering Membrane Traversal and Target Engagement
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's fate in the body. It governs membrane permeability, plasma protein binding, volume of distribution, and even metabolic clearance.[5][6] For imidazo[1,5-a]pyridine derivatives, fine-tuning lipophilicity is a balancing act: too low, and the compound may not cross cellular membranes to reach its target; too high, and it may suffer from poor solubility, high metabolic turnover, and potential off-target toxicity.[7][8]
Quantifying Lipophilicity: LogP and LogD
Lipophilicity is quantified using the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. Since most drugs are ionizable, LogD at physiological pH (7.4) is the more pharmacologically relevant parameter.
| Parameter | Definition | Relevance | Optimal Range (General) |
| LogP | The logarithm of the partition coefficient of a neutral compound between n-octanol and water. | Intrinsic lipophilicity of the un-ionized molecule. | 1 - 3 |
| LogD₇.₄ | The logarithm of the distribution coefficient of a compound (ionized and un-ionized) between n-octanol and water at pH 7.4. | Lipophilicity at physiological pH; better predictor of in vivo behavior for ionizable compounds. | 1 - 3 |
Experimental Workflow: High-Throughput Lipophilicity Determination by RP-HPLC
The traditional shake-flask method, while the gold standard, is low-throughput.[9] For drug discovery projects that require screening dozens of analogs, a high-throughput method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is superior.
Causality: The retention time of a compound on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately estimated.
Protocol: RP-HPLC for LogP/LogD Measurement
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 50 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate), pH adjusted to 7.4 for LogD measurement.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the compounds (e.g., 254 nm).
-
-
Calibration:
-
Prepare a set of 5-8 calibration standards with well-established LogP values spanning the expected range (e.g., Acetaminophen, Propranolol, Diclofenac).
-
Inject each standard and record its retention time (tᵣ).
-
-
Sample Analysis:
-
Dissolve test compounds (imidazo[1,5-a]pyridine derivatives) in a suitable solvent (e.g., DMSO) at ~1 mg/mL.
-
Inject each sample and record its tᵣ.
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Plot LogP of the standards versus their log(k) values.
-
Perform a linear regression to obtain a calibration curve.
-
Use the regression equation to calculate the LogP/LogD of the test compounds from their measured log(k) values.
-
Structural Modulation of Lipophilicity
The imidazo[1,5-a]pyridine core itself has moderate lipophilicity. Substituents can be strategically introduced to either increase or decrease this value.
Caption: Modulating lipophilicity of the imidazo[1,5-a]pyridine core.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving therapeutic concentrations in the blood.[4] Poor solubility is a leading cause of failure for drug candidates. For imidazo[1,5-a]pyridine derivatives, which are often crystalline solids with aromatic character, solubility can be a significant hurdle.
Types of Solubility Measurement
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. It is high-throughput and reflects the conditions of many in vitro assays.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is lower throughput but provides the most accurate measure of a compound's intrinsic solubility.[9]
Experimental Workflow: High-Throughput Kinetic Solubility Assay
Causality: This assay mimics the scenario where a compound is rapidly diluted from a DMSO stock into an aqueous buffer, as is common in biological screening. Precipitation is detected by light scattering (nephelometry) or UV absorbance after filtration.
Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dispense the DMSO stock into a 96-well plate using a serial dilution scheme to create a concentration gradient (e.g., 200 µM down to 1.56 µM final assay concentration).
-
-
Assay Execution:
-
Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the 96-well plate containing the DMSO stock. The final DMSO concentration should be low and consistent (e.g., 1-2%).
-
Seal the plate and shake vigorously for 1-2 hours at room temperature.
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.
-
-
Data Analysis:
-
Plot turbidity against compound concentration.
-
The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise sharply above the background.
-
Structural Strategies to Enhance Solubility
Improving solubility often involves a trade-off with other properties like permeability and potency.
-
Introduce Polar/Ionizable Groups: Adding groups like hydroxyls, amines, or carboxylic acids can significantly increase hydrogen bonding with water.
-
Modulate pKa: The basic nitrogen atom in the imidazole ring of the imidazo[1,5-a]pyridine core can be protonated at physiological pH. This salt formation drastically increases solubility. Modifying substituents can tune the pKa to optimize this effect.
-
Disrupt Crystal Packing: Introducing non-planar or bulky groups can disrupt the crystal lattice energy (a key component of the solubility equation), making the solid form easier to dissolve. For example, adding a methyl group can sometimes improve solubility by preventing efficient stacking of the planar aromatic cores.
Ionization Constant (pKa): The pH-Dependent Switch
The pKa is the pH at which a compound is 50% ionized and 50% neutral. It is a fundamental property that dictates a molecule's charge state in different biological compartments, thereby influencing its solubility, permeability, and target binding.[4][6][10] The imidazo[1,5-a]pyridine scaffold is basic, and understanding its pKa is crucial for predicting its behavior.
The Basic Nature of Imidazo[1,5-a]pyridine
The primary site of protonation is the N4 atom in the pyridine ring, which bears the highest electron density. The pKa of the parent imidazo[1,5-a]pyridine is approximately 5.5-6.5. This means at physiological pH (7.4), a significant portion of the molecules will be in their neutral, more lipophilic form, aiding membrane permeation.
Experimental Workflow: pKa Determination by Potentiometric Titration
Causality: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve, where the molecule's buffering capacity is at its maximum.
Protocol: Automated Potentiometric Titration
-
System: An automated titrator (e.g., Sirius T3) is used for high accuracy and throughput.[6]
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the pH range.
-
Titration: The instrument performs multiple titrations with standardized HCl and KOH to move the pH from ~2 to ~12 and back.
-
Data Analysis: The instrument's software analyzes the titration curve to calculate the pKa value(s). For compounds with poor water solubility, the software can extrapolate to 0% co-solvent to determine the aqueous pKa.
Tuning the pKa of the Scaffold
The basicity of the imidazo[1,5-a]pyridine core can be fine-tuned with substituents.
Caption: Iterative cycle for multi-parameter optimization in drug discovery.
The goal is not to achieve a "perfect" score for every property but to find the best overall balance that results in a safe and efficacious drug candidate with a suitable pharmacokinetic profile. For imidazo[1,5-a]pyridine derivatives, this means harmonizing potency with solubility, metabolic stability, and appropriate lipophilicity to unlock the full therapeutic potential of this remarkable scaffold.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Imidazo(1,5-a)pyridine | C7H6N2. PubChem. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
(PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health (NIH). [Link]
-
Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives. ResearchGate. [Link]
-
Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
-
Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]
-
Physicochemical Properties. The Handbook of Medicinal Chemistry. [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl Imidazo[1,5-a]pyridine-1-carboxylate
An In-Depth Technical Guide
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to materials science, owing to its unique electronic and structural properties.[1][2] This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of a key derivative, methyl imidazo[1,5-a]pyridine-1-carboxylate . We will move beyond a simple recitation of data to explore the causal relationships behind experimental choices and data interpretation. This document is structured to serve as a practical reference for researchers, detailing the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), for the unambiguous structural elucidation and verification of the title compound. The protocols and interpretations herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Structure and Synthetic Strategy
A robust spectroscopic analysis is predicated on a pure, well-defined analyte. The synthesis of the imidazo[1,5-a]pyridine core is versatile, often involving the cyclocondensation of 2-(aminomethyl)pyridine precursors with suitable electrophilic reagents.[1] For the title compound, a logical synthetic pathway involves the reaction of 2-(aminomethyl)pyridine with a reagent capable of introducing the C1-carbomethoxy group, such as a methyl ester of an activated carboxylic acid derivative.
Molecular Structure
Caption: Molecular structure of the target analyte.
Generalized Synthetic Workflow
The synthesis is conceptualized as a two-step process: formation of the heterocyclic core followed by functionalization, or more efficiently, a direct cyclocondensation that incorporates the ester group.
Caption: High-level overview of the synthetic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei. For methyl imidazo[1,5-a]pyridine-1-carboxylate, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of atoms within the bicyclic core and the attached ester functionality.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble analogs.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard, with its signal defined as 0.00 ppm.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.[3]
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Data Interpretation
The aromatic system of imidazo[1,5-a]pyridine results in a characteristic downfield shift for its protons and carbons. The electron-withdrawing nature of the C1-carboxylate group is expected to further deshield adjacent nuclei.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Comments |
| H-3 | ~8.0 - 8.2 (s) | ~130 - 132 | Singlet, adjacent to nitrogen and C1-ester. |
| H-5 | ~8.3 - 8.5 (d) | ~125 - 127 | Doublet, deshielded by proximity to bridgehead nitrogen. |
| H-8 | ~7.7 - 7.9 (d) | ~118 - 120 | Doublet, part of the pyridine ring. |
| H-6, H-7 | ~6.8 - 7.3 (m) | ~113 - 119 | Multiplets, representing the central part of the pyridine ring. |
| -OCH₃ | ~3.9 - 4.1 (s) | ~52 - 54 | Singlet, characteristic of methyl ester protons. |
| C=O | N/A | ~160 - 165 | Carbonyl carbon, significantly downfield. |
| C-1 | N/A | ~135 - 138 | Quaternary carbon attached to the ester. |
| C-8a (bridgehead) | N/A | ~128 - 130 | Quaternary bridgehead carbon. |
Note: These are estimated values based on data from various imidazo[1,5-a]pyridine derivatives.[3][4] Actual values may vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Its primary utility here is to confirm the presence of the ester's carbonyl group and the characteristic vibrations of the aromatic heterocyclic system.
Experimental Protocol: IR
-
Sample Preparation:
-
Thin Film (for oils/low-melting solids): Place a drop of the neat sample between two NaCl or KBr plates.
-
KBr Pellet (for solids): Grind a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and press into a transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is the most common and convenient method today.
-
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty instrument (or pure KBr) must be recorded and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum provides a molecular "fingerprint." The most diagnostic peak for methyl imidazo[1,5-a]pyridine-1-carboxylate is the strong carbonyl (C=O) stretch.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the aromatic rings. |
| ~2950 - 2850 | Aliphatic C-H Stretch | Weak | Corresponds to the methyl group of the ester. |
| ~1725 - 1740 | C=O Stretch (Ester) | Strong, Sharp | Key diagnostic peak confirming the ester functional group. |
| ~1620 - 1450 | C=C and C=N Stretches | Medium-Strong | Aromatic ring skeletal vibrations.[4] |
| ~1250 - 1100 | C-O Stretch (Ester) | Strong | Confirms the C-O single bond of the ester linkage. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extended π-system of the imidazo[1,5-a]pyridine core gives rise to characteristic absorption bands.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or ethanol) in a quartz cuvette. Concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam spectrophotometer.
-
Data Acquisition: Scan the wavelength range from approximately 200 to 500 nm.
-
Blank Correction: Use a cuvette containing only the solvent as a reference to zero the instrument.
Data Interpretation
Imidazo[1,5-a]pyridine derivatives typically exhibit multiple π → π* transitions, resulting in several distinct absorption maxima (λ_max).[4][5]
Table 3: Expected UV-Vis Absorption Data
| λ_max (nm) | Molar Extinction Coefficient (ε) | Transition Type |
| ~230 - 240 | High | π → π |
| ~270 - 285 | Medium | π → π |
| ~300 - 330 | Medium-Low | π → π* (often with fine structure)[4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically keeps the molecular ion intact.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain a highly accurate mass measurement.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation
The primary goal is to identify the molecular ion peak, which confirms the molecular formula.
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight (Monoisotopic): 176.0586 g/mol [6]
Table 4: Key Mass Spectrometry Fragments
| m/z Value (Expected) | Fragment Ion | Fragment Lost | Interpretation |
| 177.0664 | [M+H]⁺ | N/A | Protonated molecular ion. Confirms molecular weight. |
| 145.0400 | [M-OCH₃+H]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical from the ester. |
| 117.0447 | [M-COOCH₃+H]⁺ | •COOCH₃ (59 Da) | Loss of the entire carbomethoxy group. |
Integrated Data Analysis for Structural Confirmation
No single technique provides a complete picture. The power of spectroscopic characterization lies in the integration of all data points to build an unassailable structural proof.
Caption: Logic flow for combining spectroscopic data.
Conclusion
The spectroscopic characterization of methyl imidazo[1,5-a]pyridine-1-carboxylate is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. The ¹H and ¹³C NMR spectra confirm the precise arrangement of the heterocyclic core and substituent. IR spectroscopy provides definitive evidence of the critical ester functional group through its strong carbonyl absorption. Mass spectrometry verifies the molecular formula with high accuracy, while UV-Vis spectroscopy confirms the nature of the conjugated π-electron system. Together, these techniques provide a comprehensive and self-validating dataset that allows for the unambiguous confirmation of the molecule's structure, a critical step in the development of novel therapeutics and advanced materials.
References
- Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. AWS.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au.
- Synthesis, Anticancer Activity, and Computational Studies of Novel Imidazo[1′,2′:1,5]pyrazolo[3,4‐b]pyridine Derivatives. (2025). ResearchGate.
- IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. (2018). ResearchGate.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. (2024). National Institutes of Health.
- Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). PMC - NIH.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI.
- methyl imidazo[1,5-a]pyridine-1-carboxylate. (n.d.). LabSolutions.
- Imidazo[1,5-a]Pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (n.d.). New Journal of Chemistry (RSC Publishing).
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. labsolu.ca [labsolu.ca]
1H NMR spectrum analysis of imidazo[1,5-a]pyridine core
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of the Imidazo[1,5-a]pyridine Core
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science. Its structural elucidation is paramount for research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectral features of the imidazo[1,5-a]pyridine core. It details the characteristic chemical shifts and coupling constants of the parent system, explores the predictable electronic effects of substituents on the spectrum, and outlines a validated protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to interpret ¹H NMR spectra to confirm the synthesis and purity of these vital compounds.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This unique 10 π-electron aromatic system has garnered significant attention due to its presence in a wide array of biologically active molecules.[1] Its derivatives have shown promise in various therapeutic areas, making the ability to unambiguously characterize its structure a critical skill in synthetic and medicinal chemistry.[2][3]
¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. A thorough understanding of this fingerprint is essential for confirming molecular identity, assessing purity, and elucidating the structure of novel derivatives.
Figure 1: IUPAC numbering of the imidazo[1,5-a]pyridine core.
Characteristic ¹H NMR Spectrum of the Unsubstituted Core
The ¹H NMR spectrum of the parent imidazo[1,5-a]pyridine is highly characteristic, with signals appearing in distinct regions of the aromatic spectrum (typically δ 6.5-8.5 ppm). The precise chemical shift and multiplicity of each proton are governed by its electronic environment and its coupling to neighboring protons.
Chemical Shift Assignments
The protons on the imidazole ring (H1 and H3) are generally found at the extremes of the spectral window for this core, influenced by the adjacent nitrogen atoms. The protons on the pyridine ring (H5, H6, H7, H8) exhibit chemical shifts typical for a π-excessive aromatic system.
-
H1 & H3: These protons are located on the five-membered imidazole ring. H1 is typically found downfield due to the influence of the adjacent bridgehead nitrogen (N2). H3 is also significantly affected by the nitrogens.
-
H5: This proton is the most downfield of the pyridine ring protons, experiencing a deshielding effect from the adjacent bridgehead nitrogen (N4).
-
H8: This proton is often found further upfield compared to H5.
-
H6 & H7: These protons are located in the middle of the pyridine ring and typically resonate in the most shielded region of the spectrum for this core.
Spin-Spin Coupling and Multiplicity
The multiplicity of each signal is a direct result of through-bond J-coupling with adjacent protons. These couplings are invaluable for definitive signal assignment.[4] The interactions follow predictable patterns for aromatic systems.
Figure 2: Primary J-coupling interactions in the imidazo[1,5-a]pyridine core.
Based on these couplings, the expected multiplicities are:
-
H1 & H3: Typically appear as singlets or finely split multiplets if long-range couplings are resolved.
-
H5: A doublet of doublets (dd) due to strong ortho-coupling with H6 and weaker meta-coupling with H7.
-
H6: A triplet or doublet of doublets (dd) from ortho-couplings to H5 and H7.
-
H7: A triplet or doublet of doublets (dd) from ortho-couplings to H6 and H8.
-
H8: A doublet of doublets (dd) due to strong ortho-coupling with H7 and weaker meta-coupling with H6.
The following table summarizes the approximate chemical shifts and coupling constants for the unsubstituted imidazo[1,5-a]pyridine core, synthesized from available literature data.[5][6]
| Proton | Approx. Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Key Coupling Constants (J, Hz) |
| H1 | ~8.06 | s | - |
| H3 | ~8.23 | s | - |
| H5 | ~7.92 | d | ³J(H5-H6) ≈ 9.0 Hz |
| H6 | ~6.85 | dd | ³J(H6-H5) ≈ 9.0 Hz, ³J(H6-H7) ≈ 6.6 Hz |
| H7 | ~6.63 | t | ³J(H7-H6) ≈ 6.6 Hz, ³J(H7-H8) ≈ 7.0 Hz |
| H8 | ~7.64 | d | ³J(H8-H7) ≈ 7.0 Hz |
Note: Actual values can vary slightly based on solvent and concentration.
The Influence of Substituents
The electronic nature of substituents can significantly alter the chemical shifts of the ring protons. This effect is predictable and serves as a powerful diagnostic tool.[7][8]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, or alkyl groups increase electron density in the ring. This increased density shields the nearby protons, causing their signals to shift to a lower δ value (upfield).
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens decrease electron density in the ring. This deshields the protons, causing their signals to shift to a higher δ value (downfield).
The effect is most pronounced for protons ortho and para to the substituent. For example, a substituent at the C7 position will have the largest impact on the chemical shifts of H6 and H8, and a smaller effect on H5.
Table of Examples:
| Compound | Substituent | Proton | Shift (δ, ppm) | Change from Parent | Source |
| 1-Bromoimidazo[1,5-a]pyridine | 1-Br (EWG) | H8 | 7.89 | Downfield | [5] |
| 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 1-SPh (EWG), 3-Ph | H8 | 8.26 | Downfield | [9] |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | 6-CF₃ (strong EWG), 8-Cl (EWG) | H5 | 8.7 (s) | Downfield | [10] |
Experimental Protocol for High-Quality Data Acquisition
Acquiring a clean, high-resolution ¹H NMR spectrum is crucial for accurate analysis. Adherence to a standardized protocol ensures reproducibility and data integrity.
Figure 3: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazo[1,5-a]pyridine derivative.
-
Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[11] The choice of solvent can slightly alter chemical shifts.
-
Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), for calibration, unless referencing to the residual solvent peak.
-
Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool into the tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Set appropriate acquisition parameters, including the spectral width (e.g., -2 to 12 ppm), number of scans (typically 8 to 64 for sufficient signal-to-noise), and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert it into the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Conclusion
The ¹H NMR spectrum of the imidazo[1,5-a]pyridine core provides a wealth of structural information that is indispensable for the modern chemist. By understanding the characteristic chemical shifts, the intricate patterns of spin-spin coupling, and the predictable influence of various substituents, researchers can confidently and accurately characterize these important heterocyclic compounds. The systematic approach outlined in this guide, from fundamental principles to a robust experimental protocol, serves as a reliable framework for the analysis of both known and novel imidazo[1,5-a]pyridine derivatives.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
PubMed Central. (2025-11-16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024-12-17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
MDPI. (2022-06-16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]
-
ResearchGate. (2025-10-22). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022-02-20). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
-
ACD/Labs. (2025-08-21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]
-
PMC - NIH. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]
-
NIH. (2020-04-28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. acdlabs.com [acdlabs.com]
- 5. rsc.org [rsc.org]
- 6. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR [m.chemicalbook.com]
- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Mass spectrometry of methyl imidazo[1,5-a]pyridine-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl Imidazo[1,5-a]pyridine-1-carboxylate
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and chemical importance.[1][2][3] Methyl imidazo[1,5-a]pyridine-1-carboxylate, as a key derivative, requires precise and robust analytical characterization, particularly within research and drug development pipelines. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[4] This guide provides a comprehensive exploration of the mass spectrometric behavior of methyl imidazo[1,5-a]pyridine-1-carboxylate, focusing on the causality behind ionization technique selection, a detailed analysis of its gas-phase fragmentation pathways under collision-induced dissociation (CID), and a validated experimental protocol for its characterization.
The Strategic Selection of Ionization Technique
The choice of ionization method is the most critical decision in designing a mass spectrometry experiment. It dictates whether the primary goal is to observe the intact molecular ion, to generate a rich fragmentation pattern for structural fingerprinting, or a balance of both. For a moderately polar, N-heterocyclic compound like methyl imidazo[1,5-a]pyridine-1-carboxylate, Electrospray Ionization (ESI) and Electron Ionization (EI) represent two fundamentally different and powerful approaches.
Electrospray Ionization (ESI): The Gentle Approach for Molecular Integrity
ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] Its major advantage is the ability to produce intact protonated molecules with minimal unintended fragmentation, making it the premier choice for accurate molecular weight determination.
Causality of Choice: The imidazo[1,5-a]pyridine core contains two basic nitrogen atoms, which are readily protonated in the acidic solution typically used for ESI-MS (e.g., methanol with 0.1% formic acid).[1][6] This high proton affinity ensures efficient formation of the protonated molecule, [M+H]⁺, which can then be isolated for subsequent tandem mass spectrometry (MS/MS) experiments. This makes ESI the ideal starting point for detailed structural elucidation via controlled fragmentation.
Caption: Conceptual workflow for ESI-MS/MS analysis.
Electron Ionization (EI): The Energetic Path to a Structural Fingerprint
EI is a hard ionization technique where high-energy electrons bombard the analyte in the gas phase.[7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.
Causality of Choice: While often too energetic for thermally labile molecules, EI can be invaluable for creating a detailed fragmentation "fingerprint" that is highly specific to the molecule's structure.[8][9] This fingerprint can be used for library matching and confirmation of identity. However, the significant energy transfer can sometimes lead to a weak or entirely absent molecular ion (M⁺•), complicating the determination of the molecular weight.[7][8] EI is typically coupled with Gas Chromatography (GC) and requires the analyte to be both thermally stable and volatile.
Comparative Analysis: ESI vs. EI
The selection between ESI and EI is dictated by the analytical objective. For the primary task of structural elucidation of a novel or synthesized compound like methyl imidazo[1,5-a]pyridine-1-carboxylate, ESI is superior due to its preservation of the molecular ion, which is the gateway to controlled MS/MS experiments.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Principle | Soft ionization from solution | Hard ionization in gas phase |
| Typical Ion | [M+H]⁺, [M+Na]⁺ | M⁺• (radical cation) |
| Molecular Ion Peak | Typically strong, base peak | Can be weak or absent |
| Fragmentation | Minimal in-source; controlled by CID | Extensive and spontaneous |
| Sample Introduction | Liquid Chromatography (LC), Direct Infusion | Gas Chromatography (GC), Solids Probe |
| Primary Application | MW determination, structural analysis of non-volatile/labile compounds | Structural fingerprinting, library matching of volatile compounds |
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry is the cornerstone of modern structural elucidation. It involves the isolation of a specific ion (the precursor) and its subsequent fragmentation through Collision-Induced Dissociation (CID) to produce a spectrum of product ions.[10] The fragmentation pathways are governed by the principles of chemical stability, providing a logical roadmap to the molecule's structure.
The Precursor Ion: Methyl Imidazo[1,5-a]pyridine-1-carboxylate [M+H]⁺
-
Molecular Formula: C₉H₈N₂O₂
-
Monoisotopic Mass: 176.0586 Da
-
Protonated Precursor Ion [M+H]⁺: m/z 177.0659
Predicted Fragmentation Pathways
The fragmentation of the protonated molecule (m/z 177.0659) is dominated by logical cleavages around the methyl carboxylate group and the stable heterocyclic core. The following pathways are proposed based on established fragmentation mechanisms of esters and N-heterocycles.[11][12]
-
Loss of Methanol (CH₃OH): A common rearrangement-driven elimination from protonated methyl esters, resulting in a highly stable acylium ion.
-
Loss of Methoxy Radical (•OCH₃): A direct cleavage yielding an acylium ion.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of acylium ions, leading to the core heterocyclic ring.
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the C-C bond between the ring and the ester group, resulting in the protonated imidazo[1,5-a]pyridine core.
Caption: Key fragmentation pathways of protonated Methyl Imidazo[1,5-a]pyridine-1-carboxylate.
Summary of Key Fragment Ions
| m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Description |
| 177.0659 | C₉H₉N₂O₂⁺ | - | Precursor Ion ([M+H]⁺) |
| 146.0553 | C₈H₈N₂O⁺ | •OCH₃ (31.0184 Da) | Acylium ion from loss of methoxy radical |
| 145.0499 | C₈H₅N₂O⁺ | CH₃OH (32.0262 Da) | Acylium ion from loss of methanol |
| 118.0553 | C₇H₈N₂⁺ | •COOCH₃ (59.0133 Da) | Protonated imidazo[1,5-a]pyridine core |
| 117.0471 | C₈H₅N₂⁺ | CO (27.9949 Da) from m/z 145 | Loss of CO from the m/z 145 fragment |
Validated Experimental Protocol: ESI-MS/MS Analysis
This protocol describes a self-validating system for the robust characterization of methyl imidazo[1,5-a]pyridine-1-carboxylate using a standard quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.
Materials and Reagents
-
Methyl Imidazo[1,5-a]pyridine-1-carboxylate sample
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Create a working solution for infusion by diluting the stock solution to 1-5 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is critical for ensuring efficient protonation.[1]
-
-
Instrument Setup (Direct Infusion):
-
Introduce the working solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ion Source Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: +3.5 kV
-
Cone/Skimmer Voltage: 30 V (Note: This can be increased to induce some in-source fragmentation for preliminary checks).[13]
-
Source Temperature: 120 °C
-
Drying Gas (N₂): Set to instrument-specific optimal flow and temperature (e.g., 350 °C).
-
-
-
MS1 Full Scan Acquisition:
-
Acquire a full scan mass spectrum over a range of m/z 70-300 .
-
Validation Check: Confirm the presence of the [M+H]⁺ ion at m/z 177.07 as the base peak or a significantly intense peak. Observe for potential sodium [M+Na]⁺ (m/z 199.05) or potassium [M+K]⁺ (m/z 215.02) adducts.
-
-
MS/MS (Product Ion Scan) Acquisition:
-
Set the mass spectrometer to product ion scan mode.
-
Precursor Ion Selection: Isolate the ion at m/z 177.1 using an isolation window of ~1 Da.
-
Collision-Induced Dissociation (CID):
-
Use Argon or Nitrogen as the collision gas.
-
Perform a collision energy (CE) ramp experiment from 10 to 40 eV . This is a self-validating step; observing the sequential appearance of fragments as energy increases confirms the proposed pathways. For a single spectrum, a CE of 20-25 eV is a good starting point.[14]
-
-
MS2 Scan Range: Acquire the product ion spectrum over a range of m/z 50-180 .
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the key fragment ions as detailed in Table 2 and the fragmentation diagram.
-
Confirm that the measured m/z values of the fragments are within a narrow mass tolerance (e.g., <5 ppm on a TOF instrument) of the calculated values.
-
Conclusion
The mass spectrometric analysis of methyl imidazo[1,5-a]pyridine-1-carboxylate is effectively and robustly achieved using positive mode Electrospray Ionization coupled with tandem mass spectrometry. The soft nature of ESI ensures the generation of an abundant protonated molecule [M+H]⁺ at m/z 177.07, which serves as the ideal precursor for CID experiments. The resulting fragmentation pattern is logical and predictable, characterized by dominant losses of methanol (m/z 145.05), the methoxy radical (m/z 146.06), and the entire carbomethoxy radical (m/z 118.05). This detailed understanding of the molecule's gas-phase behavior provides a validated analytical framework for its unambiguous identification, purity assessment, and further investigation in complex biological matrices, underpinning its development in scientific and pharmaceutical research.
References
- Schostarez, H. J., et al. (Year not specified). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
- Proquest. (n.d.). Mass Spectra of New Heterocycles: XXVI.
- Proquest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
-
MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
-
Kaisa, M., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed. [Link]
-
Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-Octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. [Link]
-
ResearchGate. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
PubChem. (n.d.). Imidazo[1,5-a]pyridine-1-carboxylic acid. [Link]
-
Chen, J., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
National Institutes of Health. (n.d.). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. PubMed. [Link]
-
RSC Publishing. (n.d.). Analyte migration electrospray ionization for rapid analysis of complex samples with small volume using mass spectrometry. [Link]
-
Qiao, L., et al. (2012). Electrostatic-spray ionization mass spectrometry. PubMed. [Link]
-
JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. [Link]
-
ResearchGate. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
National Institutes of Health. (n.d.). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. [Link]
-
Harvey, D. J. (2005). High-energy collision induced dissociation of biomolecules: MALDI-TOF/RTOF mass spectrometry in comparison to tandem sector mass spectrometry. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
- 9. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 10. Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
- 13. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-energy collision induced dissociation of biomolecules: MALDI-TOF/RTOF mass spectrometry in comparison to tandem sector mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of a Privileged Scaffold: An In-depth Technical Guide to the Reaction Mechanism of Imidazo[1,5-a]Pyridine Formation
Introduction: The Significance of the Imidazo[1,5-a]Pyridine Core
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. This bicyclic 5-6 fused heterocyclic system, a bioisostere of purines and indoles, is a "privileged" structure, frequently appearing in compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as potent antitumor agents, anti-inflammatory molecules, and treatments for neurological disorders.[1][3] The unique photophysical properties of these compounds also make them attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[1][4]
Given its importance, the development of efficient and versatile synthetic routes to the imidazo[1,5-a]pyridine core has been a subject of intense research.[5] This guide provides an in-depth exploration of the primary reaction mechanisms underpinning the formation of this critical heterocyclic system, offering researchers and drug development professionals a comprehensive understanding of the strategic choices available for its synthesis. We will delve into the causality behind various synthetic strategies, from classic cyclocondensations to modern multicomponent and catalytic reactions, providing both mechanistic insights and field-proven experimental protocols.
Pillar 1: Cyclocondensation Reactions - The Foundational Approach
The most traditional and widely employed strategy for constructing the imidazo[1,5-a]pyridine ring system is through the cyclocondensation of 2-(aminomethyl)pyridine precursors with a suitable one-carbon electrophilic component.[1] This approach hinges on the formation of a new five-membered imidazole ring fused to the existing pyridine ring.
Mechanism A: The Classic Tschitschibabin-Type Cyclization
While the classic Tschitschibabin reaction itself refers to the amination of pyridines[6][7], the underlying principle of nucleophilic attack on the pyridine ring followed by cyclization and aromatization is conceptually similar in many imidazo[1,5-a]pyridine syntheses. In this context, the key steps involve the formation of an amidine or related intermediate, followed by an intramolecular nucleophilic attack of the pyridine ring nitrogen onto an electrophilic center, culminating in dehydration or a similar elimination to achieve aromatization.
A common variant involves the reaction of 2-(aminomethyl)pyridines with carboxylic acids, acyl chlorides, or anhydrides.[1]
Mechanistic Breakdown:
-
Amide Formation: The primary amine of the 2-(aminomethyl)pyridine reacts with the electrophilic carbonyl compound (e.g., an acyl chloride) to form an N-(pyridin-2-ylmethyl)amide intermediate.
-
Cyclization (Intramolecular Nucleophilic Attack): Under activating conditions (often acidic or with a dehydrating agent), the amide is converted to a more electrophilic species (e.g., by protonation of the carbonyl oxygen or reaction with a coupling agent). The nucleophilic nitrogen of the pyridine ring then attacks this activated center.
-
Dehydration/Elimination: The resulting tetrahedral intermediate undergoes elimination of a water molecule (or another leaving group) to form the aromatic imidazo[1,5-a]pyridine ring system.
Visualizing the Tschitschibabin-Type Cyclization:
Caption: Workflow for the Ugi-Azide multicomponent reaction.
Pillar 3: Catalytic and Oxidative Cyclization Strategies
Modern synthetic methods often employ transition metal catalysts or mild oxidants to achieve C-H functionalization and C-N bond formation, providing efficient and atom-economical routes to imidazo[1,5-a]pyridines.
Mechanism D: Copper-Catalyzed Oxidative C-N Bond Formation
Copper catalysis has been successfully applied to the synthesis of imidazo[1,5-a]pyridines via a domino reaction involving alcohol oxidation, condensation, and inter-/intramolecular C-N bond formation. [4] Catalytic Cycle and Mechanistic Steps:
-
Oxidation: A copper catalyst oxidizes a pyridyl alcohol to the corresponding aldehyde.
-
Condensation: The in-situ generated aldehyde condenses with an amine (e.g., a benzylamine) to form an imine intermediate.
-
Oxidative C-N Coupling: The copper catalyst then facilitates an oxidative C-N bond formation, leading to the cyclized product. This often involves the oxidation of the C-H bond adjacent to the imine.
-
Aromatization: The final aromatization step yields the imidazo[1,5-a]pyridine.
This method benefits from using readily available starting materials and often proceeds with good to excellent yields. [4]
Mechanism E: Iodine-Mediated C-H Amination
Molecular iodine can mediate the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines via an sp3 C-H amination reaction. [8]This transition-metal-free approach is operationally simple.
Plausible Mechanistic Pathway:
-
Condensation: 2-pyridyl ketone and an alkylamine condense to form an enamine or imine intermediate.
-
Iodination: Molecular iodine likely activates the substrate, possibly by forming an iodinated intermediate.
-
Intramolecular C-H Amination: An intramolecular nucleophilic attack of the pyridine nitrogen occurs at the sp3 C-H bond that has been activated for amination.
-
Oxidative Aromatization: The dihydro intermediate is then oxidized to the aromatic imidazo[1,5-a]pyridine, with the iodine being regenerated or consumed in the process.
Mechanism F: Ritter-Type Reaction
A unique approach utilizes a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) and p-toluenesulfonic acid (p-TsOH). [9] Mechanistic Steps:
-
Carbocation Formation: The combination of Bi(OTf)3 and p-TsOH facilitates the formation of a benzylic carbocation from a benzylic alcohol. [9]2. Nitrile Addition: A nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: The pyridine nitrogen then attacks the electrophilic nitrilium ion in an intramolecular fashion.
-
Rearomatization: The resulting intermediate undergoes rearomatization to yield the final imidazo[1,5-a]pyridine product. [9]
Experimental Protocols and Data
To provide a practical context for the discussed mechanisms, the following section details a representative experimental protocol and summarizes typical reaction conditions.
Protocol: Copper-Catalyzed Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
This protocol is adapted from methodologies employing copper-catalyzed oxidative dehydrogenation. [10] Methodology:
-
To a reaction tube, add the 2-benzoylpyridine derivative (0.5 mmol, 1.0 equiv.), the benzylamine derivative (0.6 mmol, 1.2 equiv.), and Cu(OAc)2 (10 mol%).
-
Add 3 mL of a suitable solvent (e.g., DMSO).
-
Stir the reaction mixture at 120 °C under an oxygen atmosphere (balloon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.
Data Summary Table:
| Entry | Starting Ketone | Starting Amine | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Benzoylpyridine | Benzylamine | Cu(OAc)2 | O2 | DMSO | 120 | ~85 | [10] |
| 2 | 2-Benzoylpyridine | 4-Methoxybenzylamine | CuI | O2 | Toluene | 110 | ~90 | [10] |
| 3 | 2-Acetylpyridine | Benzylamine | CuBr | Air | DMF | 100 | ~78 | [4] |
Conclusion: A Versatile Toolkit for a Privileged Scaffold
The synthesis of the imidazo[1,5-a]pyridine core is supported by a rich and diverse array of reaction mechanisms. From the foundational cyclocondensation reactions to the elegant efficiency of multicomponent strategies and the modern power of catalytic C-H functionalization, chemists have a robust toolkit at their disposal. Understanding the underlying mechanisms—the "why" behind each reaction's success—is paramount for rational reaction design, optimization, and the strategic synthesis of novel derivatives for pharmaceutical and materials science applications. This guide has illuminated the key pathways, providing both the theoretical framework and practical insights necessary to harness the full potential of this invaluable heterocyclic system.
References
-
Title: Cu‐catalyzed synthesis of imidazo[1,5‐a]pyridines via oxidative C−N bond formation Source: Wiley Online Library URL: [Link]
-
Title: Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Multicomponent Reaction of Imidazo[1,5-a]pyridine Carbenes with Aldehydes and Dimethyl Acetylenedicarboxylate or Allenoates: A Straightforward Approach to Fully Substituted Furans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Sequential Multicomponent Synthesis of 2‐(Imidazo[1,5‐α]pyridin‐1‐yl)‐1,3,4‐Oxadiazoles Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of imidazo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]
-
Title: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines Source: MDPI URL: [Link]
-
Title: Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Proposed reaction mechanism for the synthesis of imidazo[1,5‐a]pyridines. Source: ResearchGate URL: [Link]
-
Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes Source: Beilstein Journals URL: [Link]
-
Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL: [Link]
-
Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL: [Link]
-
Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: PMC - NIH URL: [Link]
-
Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination Source: RSC Publishing URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]
-
Title: A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies Source: PubMed URL: [Link]
-
Title: Chichibabin reaction Source: Grokipedia URL: [Link]
-
Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL: [Link]
-
Title: Chichibabin (Tschitschibabin) Pyridin Synthese Source: ResearchGate URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES Source: Revue Roumaine de Chimie URL: [Link]
-
Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Publications URL: [Link]
-
Title: Chichibabin reaction Source: Wikipedia URL: [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Structural isomers of imidazopyridine and their properties
An In-Depth Technical Guide to the Structural Isomers of Imidazopyridine: Synthesis, Properties, and Therapeutic Applications
Authored by a Senior Application Scientist
Foreword: The Architectural Nuance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds"—frameworks that demonstrate an uncanny ability to bind to a multitude of biological targets, yielding a rich harvest of therapeutic agents. The imidazopyridine core, a bicyclic system forged from the fusion of imidazole and pyridine rings, stands as a paramount example of such a scaffold. Its structural simplicity belies a profound chemical versatility, driven primarily by its isomerism.
The precise arrangement of nitrogen atoms and the geometry of ring fusion give rise to distinct structural isomers, each with a unique electronic signature and three-dimensional shape. This guide moves beyond a mere cataloging of these isomers. Instead, it aims to provide researchers, chemists, and drug development professionals with a deeper, mechanistic understanding of how subtle shifts in isomeric structure dictate profound differences in physicochemical properties, pharmacological activity, and synthetic accessibility. We will explore the causality behind why one isomer, imidazo[1,2-a]pyridine, has yielded blockbuster drugs for neurological disorders, while its purine-like cousins, the imidazo[4,5-b] and [4,5-c]pyridines, are at the forefront of oncology and infectious disease research. By dissecting the core chemistry and biology of these frameworks, we can better rationalize the design of the next generation of imidazopyridine-based therapeutics.
The Isomeric Landscape of Imidazopyridine
The imidazopyridine family comprises four primary structural isomers, differentiated by the position of the non-bridgehead nitrogen atom in the pyridine ring and the points of fusion with the imidazole ring.[1][2] This structural variation is the foundational determinant of their chemical reactivity, physical properties, and biological interactions.[3]
The principal isomers are:
-
Imidazo[1,2-a]pyridine: The most extensively studied isomer, forming the core of numerous commercial drugs.[2][4]
-
Imidazo[1,5-a]pyridine: A less common but biologically significant isomer.[5]
-
Imidazo[4,5-b]pyridine (1-Deazapurine): A purine isostere with significant applications in kinase inhibition.[6][7]
-
Imidazo[4,5-c]pyridine (3-Deazapurine): Another purine isostere, also explored for anticancer and antiviral activities.[5][8]
Caption: The four principal structural isomers of the imidazopyridine scaffold.
Comparative Physicochemical Properties
The location of the nitrogen atoms profoundly influences the electron density distribution, aromaticity, and hydrogen bonding capacity of each isomer. These differences manifest in measurable physicochemical properties that are critical for drug development, such as solubility, pKa, and membrane permeability.
| Isomer Scaffold | Key Structural Feature | Typical Biological Role | Notable Marketed Drugs |
| Imidazo[1,2-a]pyridine | Bridgehead nitrogen. | GABA-A Receptor Modulator | Zolpidem, Alpidem, Olprinone[4] |
| Imidazo[1,5-a]pyridine | No bridgehead nitrogen. | Varied; CNS applications. | --- |
| Imidazo[4,5-b]pyridine | Purine analog (1-deaza). | Kinase Inhibitor, Antimicrobial | --- (Many in clinical trials) |
| Imidazo[4,5-c]pyridine | Purine analog (3-deaza). | Antiviral, Anticancer, AT1 Antagonist | --- (Many in clinical trials) |
Pharmacology: From Isomer to Indication
The structural diversity of imidazopyridines allows them to interact with a wide array of biological targets, leading to distinct pharmacological profiles.[9][10]
Imidazo[1,2-a]pyridines: Masters of the Central Nervous System
The imidazo[1,2-a]pyridine scaffold is synonymous with modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4]
Mechanism of Action: Selective GABA-A Receptor Modulation
Unlike classical benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, drugs like Zolpidem exhibit a high affinity for receptors containing the α1 subunit.[11][12] This selective binding is key to their therapeutic profile. By acting as positive allosteric modulators, they enhance the effect of GABA, leading to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[13][14] This mechanism underpins their potent hypnotic effects while having weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[12][15]
Caption: Mechanism of Zolpidem at the α1-containing GABA-A receptor.
This selectivity for the α1 subunit is responsible for inducing sleep with less disruption to sleep architecture compared to older hypnotics.[15] Marketed drugs based on this scaffold include:
-
Zolpidem (Ambien®): A widely prescribed hypnotic for insomnia.[14][16]
-
Alpidem: An anxiolytic agent (withdrawn due to side effects).[4][17]
-
Saripidem & Necopidem: Anxiolytic agents.[4]
Imidazo[4,5-b] and [4,5-c]pyridines: Purine Isosteres in Oncology and Beyond
The structural similarity of imidazo[4,5-b] and [4,5-c]pyridines to natural purines makes them ideal candidates for designing competitive inhibitors of enzymes that process purine-based substrates, such as ATP.[5][6]
This bioisosteric relationship has been successfully exploited to develop potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[6] These compounds can occupy the ATP-binding pocket of kinases, preventing phosphorylation and disrupting oncogenic signaling pathways.[7] Beyond oncology, these isomers have shown promise as:
-
Antimicrobial agents: Exhibiting activity against bacteria, fungi, and parasites.[18][19][20]
-
Antiviral compounds: Particularly as inhibitors of viral replication.[8][21]
-
Angiotensin II receptor antagonists: For the treatment of hypertension.[5][22]
Synthetic Methodologies: Constructing the Core
The choice of synthetic strategy is dictated by the target isomer and the desired substitution pattern. While numerous methods exist, each class of isomer has well-established and reliable synthetic routes.[23][24]
Overview of Synthetic Strategies
Caption: Common synthetic pathways for the main imidazopyridine isomers.
Field-Proven Protocol: Scalable Synthesis of Zolpidem
The synthesis of Zolpidem is a classic example of building the imidazo[1,2-a]pyridine core and subsequently elaborating a side chain. The following protocol is a consolidated representation of scalable industrial syntheses.[16][25][26]
Objective: To synthesize N,N-dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetamide (Zolpidem).
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core (4)
-
Rationale: This step involves a classic condensation reaction. 4-Methylacetophenone (2) is first brominated to create a reactive α-bromoketone (3). This intermediate readily undergoes cyclocondensation with 2-amino-5-methylpyridine to form the stable, aromatic imidazopyridine ring system (4). The choice of a non-protic solvent like toluene and moderate heat drives the reaction to completion by removing water.
-
Procedure:
-
To a solution of 4-methylacetophenone (2) in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise at a controlled temperature (0-10 °C).
-
After the addition is complete, stir the reaction mixture until TLC or HPLC analysis confirms the consumption of the starting material, yielding 2-bromo-1-(p-tolyl)ethan-1-one (3).
-
Isolate the crude bromo-derivative (3).
-
In a separate vessel, dissolve 2-amino-5-methylpyridine and the crude bromo-derivative (3) in toluene.
-
Heat the mixture to reflux for 4-6 hours. The formation of the product, 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (4), can be monitored by TLC/HPLC.
-
Cool the reaction mixture, and neutralize with an aqueous base (e.g., NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure to obtain the crude core structure (4).
-
Step 2: Introduction of the Acetic Acid Side Chain (8)
-
Rationale: Direct acylation at the C3 position is challenging. Therefore, a multi-step sequence is employed. A Mannich reaction introduces an aminomethyl group (5), which is then converted to a more versatile cyano intermediate (7) via its quaternary salt (6). Alkaline hydrolysis of the nitrile provides the carboxylic acid (8), a key precursor for the final amidation. This sequence provides robust and high-yielding access to the required side chain.
-
Procedure:
-
Subject the core (4) to a Mannich reaction using dimethylamine and formaldehyde to yield N,N-dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (5).
-
Treat compound (5) with methyl iodide to form the quaternary ammonium salt (6).
-
Displace the quaternary ammonium group with sodium cyanide in a suitable solvent (e.g., DMSO) to form 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile (7).
-
Perform alkaline hydrolysis of the nitrile (7) using aqueous sodium hydroxide, followed by acidic workup, to yield 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid (8).
-
Step 3: Final Amidation to Zolpidem (1)
-
Rationale: The final step is a standard amide bond formation. The carboxylic acid (8) is activated to facilitate nucleophilic attack by dimethylamine. Activation can be achieved by converting the acid to an acid chloride using reagents like thionyl chloride or phosphorus pentachloride, or by using a coupling agent like 1,1'-carbonyldiimidazole (CDI). The acid chloride route is often preferred for scalability due to its efficiency and the ease of removing byproducts.[25]
-
Procedure:
-
Suspend the carboxylic acid (8) in an inert solvent like dichloromethane under a nitrogen atmosphere.
-
Add phosphorus pentachloride (PCl₅) portion-wise and reflux the mixture until the conversion to the acid chloride is complete.
-
Cool the reaction mixture and bubble anhydrous dimethylamine gas through the solution (or add a solution of dimethylamine).
-
After the reaction is complete, quench with water and wash the organic layer with aqueous sodium hydroxide to remove acidic impurities.
-
Dry the organic layer, concentrate, and recrystallize the crude product from a suitable solvent system (e.g., acetone) to yield pure Zolpidem (1).[25]
-
Caption: Workflow for the multi-step synthesis of Zolpidem.
Conclusion and Future Perspectives
The imidazopyridine scaffold is a testament to the power of structural isomerism in medicinal chemistry. From the α1-selective GABA-A modulation by imidazo[1,2-a]pyridines to the purine-mimicking kinase inhibition of imidazo[4,5-b/c]pyridines, each isomer offers a distinct gateway to potent and selective pharmacology. The continued exploration of this scaffold is driven by several key areas:
-
Novel Synthetic Methods: The development of more efficient, atom-economical, and environmentally benign synthetic routes, such as C-H functionalization and flow chemistry processes, will accelerate the discovery of new derivatives.[27][28][29]
-
Exploring Underserved Isomers: While the imidazo[1,2-a] isomer is well-represented in marketed drugs, other isomers like imidazo[1,5-a]pyridine remain relatively underexplored, presenting untapped therapeutic potential.[30]
-
New Biological Targets: As our understanding of disease pathology grows, imidazopyridine libraries will be screened against new targets, expanding their therapeutic reach beyond the CNS and oncology into areas like neglected tropical diseases, inflammation, and metabolic disorders.[31][32]
For the drug development professional, the imidazopyridine core is not just a single entity but a family of versatile building blocks. A deep, causal understanding of how isomerism dictates function is paramount to rationally designing the next breakthrough therapeutic agent based on this truly privileged scaffold.
References
-
Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. [Link]
-
Pharmacology of Zolpidem (Ambien) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023). YouTube. [Link]
-
El-Messery, S. M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 490, 01007. [Link]
-
Wikipedia contributors. (2024). Zolpidem. Wikipedia. [Link]
-
Satyanarayana, B., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC. [Link]
-
Bavanzano, F., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5567. [Link]
-
Le, J. K., & Anchah, B. (2023). Zolpidem. StatPearls. [Link]
-
Rogers, K. (2023). Zolpidem. Britannica. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Mor, S., & Narasimhan, B. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry, 5(2), 317-324. [Link]
-
Biradar, J., & Bhovi, M. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00014. [Link]
-
Khatun, S., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 39(12), 4385-4411. [Link]
-
El-Messery, S. M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]
-
Singh, P., & Kaur, M. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Future Medicinal Chemistry, 16(2), 115-131. [Link]
-
Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. SciSpace. [Link]
-
Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Youssef, A. M., et al. (1988). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 31(9), 1734-1739. [Link]
- Wang, G., et al. (2020). Synthesis method of zolpidem hydrochloride.
-
Kumar, A., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(40), 8013-8041. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Popr, M., et al. (2016). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 18(11), 699-706. [Link]
-
Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Isomer forms of imidazopyridines. ResearchGate. [Link]
-
Maji, M., & Maiti, S. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 55(64), 9410-9425. [Link]
-
Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
de F. A. El-Faham, H. A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(1), 241-277. [Link]
-
Mihorianu, M., et al. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 56(6), 631-636. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Wang, H., et al. (2015). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 13(15), 4437-4441. [Link]
-
Temple, C., et al. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(9), 1111-1116. [Link]
-
Cherukupalli, S. (2017). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Ayadi, F., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-464. [Link]
-
Boček Pavlinac, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8963. [Link]
-
Guetzoyan, L., et al. (2013). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 4(2), 764-769. [Link]
-
Wu, Y.-J., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 3(6), 415-426. [Link]
-
Wikipedia contributors. (2024). Alpidem. Wikipedia. [Link]
-
Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Gökçe, M., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1187-1200. [Link]
-
Guetzoyan, L., et al. (2012). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. RSC Publishing. [Link]
-
de F. A. El-Faham, H. A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Ali, A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 854-859. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 15. Zolpidem - Wikipedia [en.wikipedia.org]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. Alpidem - Wikipedia [en.wikipedia.org]
- 18. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 19. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 20. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis method of zolpidem hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 22. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-conferences.org [bio-conferences.org]
- 24. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. arkat-usa.org [arkat-usa.org]
- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 27. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 29. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 30. revroum.lew.ro [revroum.lew.ro]
- 31. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of Imidazo[1,5-a]pyridines
Abstract
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold frequently encountered in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence drives the demand for reliable, efficient, and scalable synthetic routes. This application note provides a detailed, field-proven protocol for the gram-scale synthesis of substituted imidazo[1,5-a]pyridines via a transition-metal-free, iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines. We delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers and process chemists in the pharmaceutical and chemical industries seeking to move beyond discovery-scale synthesis to produce multi-gram quantities of these valuable compounds.
Introduction: The Significance of Imidazo[1,5-a]pyridines
The unique bicyclic structure of imidazo[1,5-a]pyridines confers upon them a wide range of biological activities. Notable examples include potent antitumor agents and cytotoxic immunosuppressants.[2][3] The development of new synthetic methodologies to access this scaffold is a subject of intense research.[1] While numerous methods exist, many rely on transition-metal catalysts, specialized starting materials, or harsh conditions that complicate scale-up.
The protocol detailed herein addresses these challenges by employing an operationally simple, iodine-mediated reaction that proceeds efficiently on a gram scale.[4] This approach is distinguished by its use of readily available reagents, absence of transition metals, and straightforward purification, making it an attractive and cost-effective strategy for producing significant quantities of imidazo[1,5-a]pyridine derivatives.
Synthesis Strategy: Iodine-Mediated sp³ C-H Amination
The core of this protocol is a one-pot, transition-metal-free oxidative annulation. The reaction proceeds by the condensation of a 2-pyridyl ketone with an alkylamine to form an enamine intermediate. Molecular iodine (I₂) then facilitates an intramolecular oxidative C-N coupling through sp³ C-H amination, followed by aromatization to yield the final imidazo[1,5-a]pyridine product.[4] The use of a mild base, such as sodium acetate (NaOAc), is crucial for promoting the reaction.
Key Advantages of this Method:
-
Scalability: The protocol has been demonstrated to be effective on a gram scale.[4]
-
Cost-Effectiveness: It avoids expensive and toxic transition-metal catalysts.
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and work-up.
-
Accessibility: The starting materials (2-pyridyl ketones, alkylamines, and iodine) are commercially available and relatively inexpensive.
Detailed Gram-Scale Synthesis Protocol
This section provides a representative step-by-step procedure for the synthesis of 1-phenyl-3-methylimidazo[1,5-a]pyridine.
Materials and Equipment
Reagents:
-
2-Benzoylpyridine (e.g., 5.00 g, 27.3 mmol, 1.0 equiv)
-
Ethylamine (as a 70 wt. % solution in water or a 2.0 M solution in THF)
-
Iodine (I₂) (e.g., 8.32 g, 32.8 mmol, 1.2 equiv)
-
Sodium Acetate (NaOAc) (e.g., 4.48 g, 54.6 mmol, 2.0 equiv)
-
1,4-Dioxane (Reagent Grade)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Ethyl Acetate (EtOAc) (HPLC Grade)
-
Hexanes (HPLC Grade)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (e.g., 250 mL) equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with a temperature controller and thermocouple
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography setup
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[5]
Experimental Workflow Diagram
Caption: Gram-scale synthesis workflow for imidazo[1,5-a]pyridines.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-benzoylpyridine (5.00 g, 27.3 mmol), sodium acetate (4.48 g, 54.6 mmol), and 1,4-dioxane (100 mL).
-
Reagent Addition: Add the alkylamine (e.g., ethylamine) to the stirring suspension. Begin stirring the mixture at room temperature.
-
Initiation: Add molecular iodine (8.32 g, 32.8 mmol) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as the eluent). The disappearance of the starting material (2-benzoylpyridine) indicates reaction completion, typically within 4-12 hours.
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the dark reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~150 mL). Stir until the dark iodine color disappears, resulting in a pale yellow solution or suspension.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure imidazo[1,5-a]pyridine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Quantitative Data and Optimization
The reaction conditions can be optimized for different substrates. Below is a summary of typical parameters and a troubleshooting guide.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
| 2-Pyridyl Ketone | 1.0 equiv | Limiting reagent. |
| Alkylamine | 1.5 - 2.0 equiv | Using a slight excess can drive the initial imine formation. |
| **Iodine (I₂) ** | 1.2 - 1.5 equiv | Acts as the oxidant for the C-H amination and aromatization steps. |
| Base (NaOAc) | 2.0 equiv | A mild base is essential for the reaction to proceed efficiently.[4] |
| Solvent | 1,4-Dioxane | A suitable high-boiling solvent for this transformation. |
| Concentration | 0.2 - 0.5 M | A concentration of ~0.3 M is a good starting point. |
| Temperature | Reflux (100-110°C) | Sufficient thermal energy is required to drive the reaction to completion. |
| Time | 4 - 12 hours | Monitor by TLC to determine the optimal reaction time. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Inactive or wet reagents. 3. Insufficient base. | 1. Ensure the reaction is at a full reflux. 2. Use fresh, anhydrous solvent and check the quality of the amine. 3. Ensure 2.0 equivalents of NaOAc are used. |
| Formation of Side Products | 1. Over-reaction or decomposition due to prolonged heating. 2. Reaction with solvent or impurities. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Use reagent-grade or HPLC-grade solvents. |
| Difficult Purification | 1. Streaking on TLC plate. 2. Product co-elutes with impurities. | 1. The product may be basic; add 0.5-1% triethylamine to the eluent system. 2. Try a different solvent system for chromatography (e.g., dichloromethane/methanol). |
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[5][7]
-
Reagent Hazards:
-
Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Avoid breathing dust/fumes.[5]
-
Alkylamines: Many alkylamines are flammable, corrosive, and have strong odors. Handle with care.
-
1,4-Dioxane: Is a potential carcinogen and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
-
Accidental Release: In case of a spill, contain the material and clean up using appropriate absorbent materials. Prevent entry into drains.[5]
-
First Aid:
Conclusion
This application note details a robust, scalable, and economically viable protocol for the gram-scale synthesis of imidazo[1,5-a]pyridines. The transition-metal-free iodine-mediated oxidative annulation offers a significant advantage over other methods, combining operational simplicity with high efficiency. By following the detailed experimental procedure and considering the provided optimization and safety guidelines, researchers can confidently produce multi-gram quantities of this important heterocyclic scaffold, facilitating further research and development in medicinal chemistry and materials science.
References
-
Kaur, N. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31). [Link]
-
Chuang, S-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
ResearchGate. (n.d.). Synthetic methods for the formation of imidazo[1,5-a]pyridine. ResearchGate. [Link]
-
Bak, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16. [Link]
-
Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 56(7), 689-694. [Link]
-
Bak, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
National Institutes of Health (NIH). (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
MDPI. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
-
Capot Chemical. (2025). MSDS of 2-Methyl-3H-imidazo[4,5-C]pyridine. Capot Chemical. [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. Imidazo[1,2-a]pyridine - Safety Data Sheet [chemicalbook.com]
Metal-Free Synthesis of Substituted Imidazo[1,5-a]pyridines: A Detailed Guide for Researchers
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and biological activity have made it a cornerstone in the development of novel therapeutics and functional organic materials. Traditionally, the synthesis of substituted imidazo[1,5-a]pyridines has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges related to cost, catalyst toxicity, and the need for rigorous purification to remove metal residues, particularly in pharmaceutical applications.
This comprehensive guide details robust, metal-free methodologies for the synthesis of substituted imidazo[1,5-a]pyridines, providing researchers in drug discovery and organic synthesis with practical and scalable alternatives. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a deeper understanding of the chemical transformations.
The Strategic Advantage of Metal-Free Synthesis
Eliminating transition metals from the synthetic sequence offers several key advantages:
-
Reduced Cost: Metal catalysts, especially those based on precious metals like palladium, can be a significant cost driver in synthetic campaigns.
-
Enhanced Purity: The absence of metal catalysts simplifies purification, reducing the risk of metal contamination in the final product, a critical consideration for pharmaceutical development.
-
Greener Chemistry: Metal-free reactions often align better with the principles of green chemistry by avoiding the use of toxic and environmentally harmful heavy metals.
-
Novel Reactivity: Exploring metal-free pathways can open up new avenues for chemical transformations and the synthesis of novel analogs that may not be accessible through traditional methods.
Protocol 1: Iodine-Mediated Oxidative C(sp³)–H Amination
This one-pot protocol leverages the power of molecular iodine as an oxidant to construct the imidazo[1,5-a]pyridine core from readily available 2-pyridyl ketones and alkylamines. The reaction proceeds via a transition-metal-free sp³ C–H amination, offering an operationally simple and scalable route to a variety of substituted products.[1]
Mechanistic Rationale
The reaction is initiated by the condensation of the 2-pyridyl ketone with the alkylamine to form an enamine intermediate. Molecular iodine then facilitates an oxidative C–N bond formation through a sequential process involving iodination and subsequent intramolecular cyclization. The base, sodium acetate, plays a crucial role in promoting the elimination of HI and the final aromatization to the imidazo[1,5-a]pyridine product.
Experimental Protocol
Materials:
-
Substituted 2-pyridyl ketone (1.0 equiv)
-
Substituted alkylamine (1.2 equiv)
-
Molecular Iodine (I₂) (2.0 equiv)
-
Sodium Acetate (NaOAc) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a stirred solution of the 2-pyridyl ketone in 1,2-dichloroethane, add the alkylamine and stir the mixture at room temperature for 30 minutes.
-
Add sodium acetate and molecular iodine to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 83 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazo[1,5-a]pyridine.
Substrate Scope and Yields
This method demonstrates broad applicability with a range of substituted 2-pyridyl ketones and alkylamines, affording good to excellent yields.
| Entry | 2-Pyridyl Ketone (R¹) | Amine (R²) | Product | Yield (%) |
| 1 | Phenyl | Benzyl | 1-Phenyl-3-benzylimidazo[1,5-a]pyridine | 85 |
| 2 | 4-Chlorophenyl | Benzyl | 1-(4-Chlorophenyl)-3-benzylimidazo[1,5-a]pyridine | 82 |
| 3 | Phenyl | 4-Methoxybenzyl | 1-Phenyl-3-(4-methoxybenzyl)imidazo[1,5-a]pyridine | 88 |
| 4 | Methyl | Benzyl | 1-Methyl-3-benzylimidazo[1,5-a]pyridine | 75 |
Table 1: Representative examples of substituted imidazo[1,5-a]pyridines synthesized via iodine-mediated C(sp³)–H amination.
Protocol 2: Elemental Sulfur-Mediated Sequential Dual Oxidative C(sp³)–H Amination
This protocol offers a simple and efficient approach utilizing elemental sulfur as a mild and inexpensive oxidant. The reaction proceeds through a sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines under metal- and peroxide-free conditions.[2]
Mechanistic Rationale
The reaction is believed to initiate with the in-situ formation of a thio-ketone intermediate from the 2-pyridyl acetate in the presence of elemental sulfur. This is followed by condensation with the amine and a subsequent intramolecular cyclization. The elemental sulfur acts as a hydrogen acceptor in the final aromatization step, leading to the formation of the imidazo[1,5-a]pyridine ring and hydrogen sulfide as a byproduct.
Experimental Protocol
Materials:
-
Substituted 2-pyridyl acetate (1.0 equiv)
-
Substituted amine (2.0 equiv)
-
Elemental Sulfur (S₈) (2.5 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine the 2-pyridyl acetate, amine, and elemental sulfur in dimethyl sulfoxide.
-
Heat the reaction mixture to 120 °C and stir for the time indicated by TLC monitoring.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazo[1,5-a]pyridine.
Substrate Scope and Yields
This method is compatible with a variety of substituted 2-pyridyl acetates and both aromatic and aliphatic amines, providing a broad scope of products in good yields.
| Entry | 2-Pyridyl Acetate (R¹) | Amine (R²) | Product | Yield (%) |
| 1 | Phenyl | Benzylamine | 1-Phenyl-3-benzylimidazo[1,5-a]pyridine | 89 |
| 2 | 4-Tolyl | 4-Methylbenzylamine | 1-(4-Tolyl)-3-(4-methylbenzyl)imidazo[1,5-a]pyridine | 85 |
| 3 | Phenyl | Aniline | 1,3-Diphenylimidazo[1,5-a]pyridine | 78 |
| 4 | Ethyl | Benzylamine | 1-Ethyl-3-benzylimidazo[1,5-a]pyridine | 72 |
Table 2: Representative examples of substituted imidazo[1,5-a]pyridines synthesized via elemental sulfur-mediated dual oxidative C(sp³)–H amination.
Protocol 3: BF₃·Et₂O-Catalyzed Denitrogenative Transannulation of Pyridotriazoles
This elegant approach utilizes the Lewis acid boron trifluoride etherate (BF₃·Et₂O) to catalyze a denitrogenative transannulation of pyridotriazoles with nitriles. This method provides a unique entry into the imidazo[1,5-a]pyridine system under metal-free conditions.
Mechanistic Rationale
The reaction is proposed to proceed through the BF₃·Et₂O-mediated ring-opening of the pyridotriazole to form a vinyl diazo species. This intermediate then undergoes a formal [3+2] cycloaddition with the nitrile, followed by the extrusion of dinitrogen gas (N₂) and subsequent aromatization to yield the substituted imidazo[1,5-a]pyridine. The choice of solvent is critical for achieving high yields.
Experimental Protocol
Materials:
-
Substituted pyridotriazole (1.0 equiv)
-
Substituted nitrile (10.0 equiv)
-
Boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv)
-
1,2-Dichlorobenzene (DCB) and 1,2-Dichloroethane (DCE) (solvent mixture)
Procedure:
-
To a solution of the pyridotriazole in a mixture of 1,2-dichlorobenzene and 1,2-dichloroethane, add the nitrile and boron trifluoride etherate.
-
Heat the reaction mixture to 120 °C in a sealed tube and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazo[1,5-a]pyridine.
Substrate Scope and Yields
This method tolerates a wide range of nitriles, including aromatic, aliphatic, and heterocyclic nitriles, providing access to a diverse array of 3-substituted imidazo[1,5-a]pyridines.
| Entry | Pyridotriazole (R¹) | Nitrile (R²) | Product | Yield (%) |
| 1 | Phenyl | Benzonitrile | 1,3-Diphenylimidazo[1,5-a]pyridine | 92 |
| 2 | Phenyl | Acetonitrile | 1-Phenyl-3-methylimidazo[1,5-a]pyridine | 75 |
| 3 | 4-Methoxyphenyl | 4-Chlorobenzonitrile | 1-(4-Methoxyphenyl)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine | 88 |
| 4 | Phenyl | Cyclohexanecarbonitrile | 1-Phenyl-3-cyclohexylimidazo[1,5-a]pyridine | 81 |
Table 3: Representative examples of substituted imidazo[1,5-a]pyridines synthesized via BF₃·Et₂O-catalyzed denitrogenative transannulation.
Visualization of Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the key transformations and workflow.
Figure 1: Overview of Metal-Free Synthetic Strategies.
Figure 2: General Experimental Workflow.
Conclusion
The metal-free synthetic routes detailed in this guide provide powerful and practical alternatives to traditional metal-catalyzed methods for the synthesis of substituted imidazo[1,5-a]pyridines. By understanding the underlying mechanisms and following these robust protocols, researchers can efficiently access a wide range of these valuable heterocyclic compounds for applications in drug discovery, materials science, and beyond. The operational simplicity, broad substrate scope, and favorable environmental profile of these methods make them highly attractive for both academic and industrial laboratories.
References
-
Joshi, A., Mohan, D. C., & Adimurthy, S. (2016). Lewis Acid-Catalyzed Denitrogenative Transannulation of Pyridotriazoles with Nitriles: Synthesis of Imidazopyridines. The Journal of Organic Chemistry, 81(19), 9461–9469. [Link]
-
Yu, W., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(3), 353-356. [Link]
-
Yan, Y., Zhang, Y., Zha, Z., & Wang, Z. (2013). Mild metal-free sequential dual oxidative amination of C(sp3)–H bonds: efficient synthesis of imidazo[1,5-a]pyridines. Organic Letters, 15(9), 2274–2277. [Link]
-
Sheng, J., Liu, J., Zhao, H., & Wei, X. (2018). Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3–H amination. Organic & Biomolecular Chemistry, 16(31), 5570–5574. [Link]
Sources
The Ascendance of Imidazo[1,5-a]pyridines: A Guide to Their Application in Advanced Materials Science
The unique photophysical properties of imidazo[1,5-a]pyridines, a class of nitrogen-containing heterocyclic compounds, have propelled them from the realm of medicinal chemistry into the forefront of materials science.[1] Their rigid, planar structure, coupled with high quantum yields, large Stokes shifts, and tunable emission spectra, makes them exceptional candidates for a variety of applications, including next-generation displays, sensitive chemical sensors, and robust security features.[2][3] This guide provides an in-depth exploration of the practical applications of imidazo[1,5-a]pyridines, complete with detailed protocols and the scientific rationale behind their implementation.
Section 1: The Luminous Heart of the Matter: Imidazo[1,5-a]pyridines in Organic Light-Emitting Diodes (OLEDs)
The intrinsic brightness and color purity of imidazo[1,5-a]pyridine derivatives make them highly sought-after as emitter molecules in OLEDs. Their structural versatility allows for fine-tuning of their electronic properties to achieve emission across the visible spectrum, from deep blue to greenish-yellow.[2][3]
Causality of Performance: The Donor-Acceptor Dyad
Many high-performance imidazo[1,5-a]pyridine-based emitters are designed as donor-π-acceptor (D–π–A) molecules. In this architecture, the imidazo[1,5-a]pyridine core often acts as the electron-donating moiety, while an electron-accepting group is connected through a π-conjugated spacer. This separation of charge in the excited state, known as intramolecular charge transfer (ICT), is key to their impressive photophysical properties, including large Stokes shifts and high quantum yields.[2]
Application Note 1.1: Fabrication of a Solution-Processed OLED Using an Imidazo[1,5-a]pyridine-Based Emitter
This protocol outlines the fabrication of a multilayer OLED device using a solution-processing technique, which is a cost-effective alternative to traditional vacuum deposition methods.
Experimental Workflow: From Substrate to Device
Caption: Workflow for the fabrication of a solution-processed OLED.
Protocol 1.1: Step-by-Step OLED Fabrication
Materials and Reagents:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hellmanex™ III cleaning solution
-
Deionized water, acetone, and isopropanol (semiconductor grade)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Imidazo[1,5-a]pyridine-based emitter (e.g., a D-π-A fluorophore) dissolved in a suitable organic solvent (e.g., toluene or chlorobenzene)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
High-purity aluminum (Al) pellets
-
UV-curable epoxy and glass coverslips for encapsulation
Equipment:
-
Ultrasonic bath
-
Spin coater (preferably in a nitrogen-filled glovebox)
-
Hotplate
-
Thermal evaporator system
-
UV lamp for curing epoxy
Procedure:
-
Substrate Cleaning:
-
Immerse the ITO substrates in a 2% Hellmanex™ solution in deionized water and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and immediately transfer them to a UV-ozone cleaner for 10 minutes to improve the ITO work function.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates to a nitrogen-filled glovebox.
-
Deposit a layer of PEDOT:PSS onto the ITO surface by spin coating at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the imidazo[1,5-a]pyridine emitter in the chosen solvent (e.g., 10 mg/mL in toluene).
-
Spin-coat the emitter solution on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrates at 80°C for 10 minutes to remove the solvent.[4]
-
-
Electron Transport and Injection Layer Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 40 nm layer of TPBi as the electron transport layer (ETL) at a rate of 0.1-0.2 nm/s.
-
Deposit a 1 nm layer of LiF as the electron injection layer (EIL) at a rate of 0.01-0.02 nm/s.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a 100 nm layer of aluminum as the cathode at a rate of 0.5-1.0 nm/s.
-
-
Encapsulation:
-
Remove the completed devices from the thermal evaporator inside the glovebox.
-
Apply a small amount of UV-curable epoxy around the active area of the device and carefully place a glass coverslip on top, ensuring no air bubbles are trapped.
-
Cure the epoxy by exposing it to a UV lamp for a few minutes.
-
Section 2: Illuminating Chemical Environments: Imidazo[1,5-a]pyridines as Fluorescent Sensors
The fluorescence of many imidazo[1,5-a]pyridine derivatives is highly sensitive to their local environment, a property known as solvatochromism. This sensitivity can be harnessed to create fluorescent sensors for a variety of analytes, most notably pH.
The Protonation-Deprotonation Switch
The nitrogen atoms within the imidazo[1,5-a]pyridine core can be protonated in acidic conditions and deprotonated in basic conditions. This reversible process alters the electronic structure of the molecule, leading to distinct changes in its fluorescence emission color and intensity.[5] This "on-off-on" switching behavior forms the basis of their application as pH sensors.[2][5]
Application Note 2.1: Reversible pH Sensing with an Imidazo[1,5-a]pyridine-Based Fluorophore
This protocol details the use of a synthesized imidazo[1,5-a]pyridine derivative as a reversible fluorescent pH sensor in solution.
Logical Relationship: pH and Fluorescence
Caption: Reversible pH-dependent fluorescence of an imidazo[1,5-a]pyridine sensor.
Protocol 2.1: Fluorometric pH Titration
Materials and Reagents:
-
Synthesized imidazo[1,5-a]pyridine fluorophore (e.g., BPy-1, BPy-2, or BPy-FL)[2]
-
Spectroscopic grade tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Standard buffer solutions for pH calibration (optional)
Equipment:
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the imidazo[1,5-a]pyridine fluorophore in THF at a concentration of 1 x 10⁻³ M.
-
-
Sample Preparation:
-
In a quartz cuvette, prepare a 1 x 10⁻⁵ M solution of the fluorophore by diluting the stock solution with THF.
-
-
Fluorescence Measurement in Neutral Conditions:
-
Record the fluorescence emission spectrum of the solution. Note the emission maximum and intensity.
-
-
Acidic Titration:
-
Add a small aliquot of TFA to the cuvette, mix well, and record the fluorescence spectrum.
-
Observe the change in emission color and intensity. The solution should shift to a longer wavelength (e.g., orange).[2]
-
-
Basic Titration (Reversibility Check):
-
To the acidified solution, add an equivalent amount of TEA.
-
Record the fluorescence spectrum and observe the restoration of the original emission (e.g., greenish-yellow).[2]
-
-
Data Analysis:
-
Plot the fluorescence intensity or the ratio of intensities at two different wavelengths against the pH (if calibrated) or the amount of acid/base added. This will demonstrate the ratiometric or "turn-on/off" response of the sensor.[6]
-
Section 3: Beyond Illumination: Anticounterfeiting and Synthesis Protocols
The intense and stable solid-state fluorescence of certain imidazo[1,5-a]pyridines makes them ideal for security applications, such as in anticounterfeiting inks.[2] When printed on documents or products, these inks are invisible under normal lighting but reveal a bright, distinct color under UV light.
Application Note 3.1: Preparation of a Fluorescent Anticounterfeiting Ink
This protocol provides a basic method for formulating a fluorescent security ink using an imidazo[1,5-a]pyridine derivative.
Protocol 3.1: Ink Formulation
Materials:
-
Imidazo[1,5-a]pyridine fluorophore with strong solid-state emission (e.g., BPy-FL)[2]
-
A suitable polymer binder (e.g., polyvinylpyrrolidone, PVP)
-
A volatile solvent (e.g., ethanol or isopropanol)
Procedure:
-
Dissolve a small amount of the polymer binder in the solvent.
-
Disperse the imidazo[1,5-a]pyridine fluorophore in the polymer solution until a homogenous mixture is obtained. The concentration of the fluorophore can be adjusted to achieve the desired fluorescence intensity.
-
The resulting ink can be applied to a substrate using various printing techniques (e.g., screen printing, inkjet printing).
-
After drying, the printed pattern will be invisible in ambient light but will fluoresce brightly under UV irradiation.
Synthesis Protocol: One-Pot Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine
The following is a representative one-pot synthesis protocol for a 1,3-disubstituted imidazo[1,5-a]pyridine, adapted from established literature procedures.[7]
Reaction Scheme: A Convergent Approach
Caption: One-pot synthesis of an imidazo[1,5-a]pyridine derivative.
Protocol 3.2: Synthesis of 3-(Anthracen-9-yl)-1-phenylimidazo[1,5-a]pyridine[7]
Materials and Reagents:
-
Phenyl(pyridin-2-yl)methanone
-
Anthracene-9-carbaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Round bottom flask with reflux condenser
-
Stirring hotplate
-
Standard workup and purification reagents (e.g., sodium bicarbonate solution, ethyl acetate, silica gel for column chromatography)
Procedure:
-
In a round bottom flask, combine phenyl(pyridin-2-yl)methanone (1.0 eq), anthracene-9-carbaldehyde (1.1 eq), and ammonium acetate (5.0 eq) in glacial acetic acid.
-
Heat the mixture to 120°C with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(anthracen-9-yl)-1-phenylimidazo[1,5-a]pyridine.
Quantitative Data Summary
| Compound | Application | Key Performance Metric | Reference |
| ImPy-3 | Sky-Blue OLED Emitter | Max. EQE: 4.3% | [3] |
| ImPy-Ac | Greenish-Yellow OLED Emitter | Luminous Efficiency: 4.4 cd/A | [7] |
| BPy-FL | pH Sensor / Anticounterfeiting | Solid-State Quantum Yield: 93% | [2] |
References
-
GREEN SYNTHESIS OF 1-PYRIDYLIMIDAZO-[1,5-A]PYRIDINES. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Debata, B. P., Patel, S., & Vaidyanathan, S. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. [Link]
-
Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. (n.d.). PubMed Central. [Link]
-
Hutt, J. T., Jo, J., Olasz, A., Chen, C. H., Lee, D., & Aron, Z. D. (2012). Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways. Organic Letters, 14(12), 3162–3165. [Link]
-
Parallel fluorescent probe synthesis based on the large-scale preparation of BODIPY FL propionic acid. (2017). PubMed. [Link]
-
Hutt, J. T., Jo, J., Olasz, A., Chen, C.-H., Lee, D., & Aron, Z. D. (2012). Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways. Organic Letters. [Link]
-
Debata, B. P., Patel, S., & Vaidyanathan, S. (2025). Imidazo[1,5-a]pyridine-benzilimidazole conjugated (donor-π-acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. ResearchGate. [Link]
-
Debata, B. P., Patel, S., & Vaidyanathan, S. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]
-
Hutt, J. T., et al. (2016). Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways. ACS Figshare. [Link]
-
Parallel fluorescent probe synthesis based on the large-scale preparation of BODIPY FL propionic acid. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. (n.d.). ResearchGate. [Link]
-
Debata, B. P., Patel, S., & Vaidyanathan, S. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis Online. [Link]
-
Hutt, J. T., et al. (2016). Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways. Figshare. [Link]
-
Patel, S., et al. (n.d.). Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes. RSC Publishing. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Fabrication process of the color-tunable OLEDs with three primary... (n.d.). ResearchGate. [Link]
-
Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 6. Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridines
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Traditional synthetic routes to these heterocycles often require harsh conditions, long reaction times, and tedious purification procedures. This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of imidazo[1,5-a]pyridines, a green chemistry approach that dramatically enhances reaction efficiency.[3][4] We will explore the fundamental principles of microwave heating, detail validated protocols for key synthetic transformations, and provide expert insights into reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for rapid, efficient, and sustainable access to this important class of compounds.
Introduction: The Power of Microwave Synthesis
Imidazo[1,5-a]pyridines are recognized for a wide range of biological activities, including antitumor and immunosuppressant properties.[1] Furthermore, their unique photophysical characteristics make them promising candidates for fluorescent sensors and organic light-emitting diodes (OLEDs).[1][5] The drive for more efficient and environmentally benign chemical processes has led to the adoption of microwave-assisted organic synthesis (MAOS) as a transformative technology in drug discovery and development.[4][6]
Unlike conventional conductive heating, which relies on the slow transfer of thermal energy from an external source, microwave irradiation directly heats the bulk of the reaction mixture.[3] This is achieved through the interaction of the electromagnetic field with polar molecules or ions in the reaction, a process known as dielectric heating.[6][7] This unique heating mechanism offers several distinct advantages:
-
Rapid Reaction Rates: Direct and uniform heating leads to a rapid increase in temperature, dramatically accelerating reaction kinetics and reducing reaction times from hours to mere minutes.[3][6][7][8]
-
Higher Yields & Purity: The reduction in reaction time often minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[3][7]
-
Energy Efficiency: By focusing energy only on the reaction mixture, MAOS significantly reduces energy consumption compared to conventional methods.[3]
-
Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy usage, often enabling the use of safer solvents or even solvent-free conditions, thereby minimizing waste.[3][6][8]
This guide will focus on practical, reproducible methods for synthesizing imidazo[1,5-a]pyridines using dedicated microwave reactors, which allow for precise temperature and pressure control, ensuring safety and reproducibility.[7]
Core Synthetic Strategies & Mechanisms
The microwave-assisted synthesis of imidazo[1,5-a]pyridines typically proceeds via a cyclocondensation reaction. A common and effective strategy involves the reaction of a 2-pyridyl ketone derivative with an amine source.
Mechanism: Oxidative Cyclocondensation
A prevalent mechanism involves the initial condensation of a 2-pyridyl ketone with a primary amine (e.g., a benzylamine) to form a Schiff base (imine) intermediate. Under microwave irradiation and in the presence of an oxidant, this intermediate undergoes an intramolecular cyclization followed by an oxidative aromatization to furnish the stable imidazo[1,5-a]pyridine ring system. The high temperatures rapidly achieved with microwave heating drive the equilibrium towards the cyclized product and accelerate the final oxidation step.
Below is a generalized workflow for this transformation.
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eduzonejournal.com [eduzonejournal.com]
- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Troubleshooting low yield in imidazo[1,5-a]pyridine synthesis
Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this important heterocyclic scaffold. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My overall yield of the target imidazo[1,5-a]pyridine is consistently low (<30%). What are the primary factors I should investigate first?
A1: Consistently low yields are often multifactorial but typically trace back to one of three core areas: starting material integrity, suboptimal reaction conditions, or inefficient purification. Before undertaking a complex re-optimization, it is critical to systematically evaluate these foundational pillars. A common oversight is failing to recognize that many synthetic routes to imidazo[1,5-a]pyridines are sensitive to subtle variations in reagent quality and reaction parameters.[1][2]
A logical first step is to establish a baseline by re-running the reaction exactly as described in your reference protocol. If the yield remains low, proceed through the diagnostic workflow below. This structured approach prevents random, inefficient adjustments and helps pinpoint the root cause.
Caption: Initial troubleshooting workflow for low-yield synthesis.
Q2: I suspect my 2-(aminomethyl)pyridine starting material is the culprit. How can I assess its quality and what are the common pitfalls?
A2: The stability and purity of the 2-(aminomethyl)pyridine precursor are absolutely critical, as it is the primary nucleophile in many common cyclocondensation reactions.[1][3] Impurities or degradation can severely hamper the reaction.
Causality:
-
Oxidation: 2-(aminomethyl)pyridines can be susceptible to air oxidation, leading to the formation of the corresponding aldehyde or carboxylic acid, which are unreactive in the desired pathway.
-
Self-Condensation/Polymerization: Under certain storage conditions (e.g., presence of acid traces, elevated temperature), these amines can undergo self-condensation.
-
Contamination: Contamination with residual reagents from its synthesis (e.g., tosylates, halides) can interfere with the reaction. Protecting the amine with a group like a tosylate can moderate its basicity and sometimes lead to cleaner reactions, although it requires an additional deprotection step or harsher reaction conditions.[1]
Troubleshooting Protocol: Starting Material Validation
-
Visual Inspection: Freshly distilled or purified 2-(aminomethyl)pyridine should be a colorless to pale yellow oil. A dark brown or black color is a strong indicator of degradation.
-
Purity Analysis (NMR): Acquire a ¹H NMR spectrum of the starting amine in CDCl₃ or DMSO-d₆. Look for sharp, well-defined peaks corresponding to the structure. The presence of broad humps in the baseline or multiple unidentifiable signals suggests impurities or oligomerization. The integration of the aminomethyl protons (CH₂NH₂) should be consistent with the aromatic protons.
-
Purification: If impurities are detected, re-purification is necessary.
-
Distillation: Vacuum distillation is highly effective for removing non-volatile impurities and oligomers.
-
Acid/Base Extraction: Dissolve the amine in a suitable organic solvent (e.g., ethyl acetate), wash with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Proper Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) at low temperature (2-8 °C) and protected from light.
Q3: My reaction is sluggish, incomplete, or forming multiple byproducts. How should I systematically optimize the reaction conditions?
A3: This is a classic optimization problem. Formation of byproducts or incomplete conversion points to issues with reaction kinetics, thermodynamics, or competing reaction pathways. A systematic, one-variable-at-a-time approach or a Design of Experiments (DoE) methodology is crucial.
Causality & Key Parameters:
-
Catalyst/Promoter: Many syntheses are not simple thermal condensations; they require a catalyst or promoter to proceed efficiently. This can be a Lewis acid (like Bi(OTf)₃) to activate a reactant, an acid (like p-TsOH or PPA) to facilitate dehydration, or an oxidant (like O₂, DDQ, or iodine) to drive the final aromatization step.[4][5][6] For example, in a Ritter-type reaction, omitting the Bi(OTf)₃ catalyst caused the yield to plummet from 76% to just 13%.[5]
-
Temperature: Cyclization and dehydration steps are often endothermic and require sufficient thermal energy. However, excessive heat can cause decomposition. A temperature screen is essential. Some reactions require high temperatures (e.g., 150-160 °C), while others proceed under milder conditions.[1][5]
-
Solvent: The solvent's polarity and boiling point are critical. It must solubilize the reactants and be suitable for the required reaction temperature. In some cases, the solvent plays a crucial role in the mechanism; for instance, a combination of dichlorobenzene-dichloroethane was found to be critical for achieving quantitative yields in a denitrogenative transannulation reaction.[4]
-
Water Removal: Most cyclocondensation reactions generate water as a byproduct. According to Le Châtelier's principle, removing this water (e.g., with a Dean-Stark trap or molecular sieves) can drive the reaction equilibrium toward the product. This is a common issue in reactions that form an imine or enamine intermediate.[7]
Optimization Strategy Table:
The following table, based on literature examples, provides a starting point for optimizing your reaction. Run a series of small-scale parallel reactions, modifying one parameter at a time.
| Parameter | Variable to Test | Rationale & (Example Source) |
| Acid Promoter | p-TsOH (5.0, 7.5, 10.0 eq.) | Fine-tunes carbocation generation and cyclization rate. Yields can be highly sensitive to acid loading.[5] |
| Medium | PPA, PPA/H₃PO₃ | Polyphosphoric acid (PPA) is a powerful dehydrating agent and solvent for cyclizations. Doping with H₃PO₃ can improve performance.[1][3] |
| Catalyst | Bi(OTf)₃ (1-5 mol%) | Lewis acid catalysis can activate substrates for nucleophilic attack, significantly boosting yield.[5][8] |
| Solvent | Toluene, DCE, MeCN, Anisole | Test solvents with different polarities and boiling points. Acetonitrile (MeCN) can act as both solvent and reactant in Ritter reactions.[4][5] |
| Temperature | 85 °C, 100 °C, 150 °C | Balancing reaction rate against thermal decomposition is key. Higher temperatures often favor cyclization.[5] |
| Atmosphere | N₂/Ar vs. Air/O₂ | Some modern syntheses are oxidative and require air or O₂ as the terminal oxidant, while others are air-sensitive.[4] |
Q4: I am attempting an iodine-mediated synthesis from a picolinamine and an aldehyde/ketone, but the yield is poor. What are the critical parameters for this specific reaction type?
A4: Iodine-mediated syntheses are powerful but rely on a delicate redox balance. The reaction typically proceeds via condensation to form an intermediate, which then undergoes an iodine-promoted oxidative C-H amination and cyclization.[4][6] Low yields often stem from incomplete oxidation or side reactions.
Mechanistic Considerations & Troubleshooting:
The proposed pathway involves the formation of a dihydro-imidazo[1,5-a]pyridine intermediate, which must be oxidized to the final aromatic product.
Caption: Simplified mechanism for iodine-mediated synthesis.
Critical Parameters to Check:
-
Stoichiometry of Iodine: This is the most critical factor. Too little iodine will result in incomplete conversion of the dihydro intermediate. Too much can lead to undesired iodination of the product, especially if the pyridine or other aromatic rings have electron-donating groups. Start with the literature-reported stoichiometry and screen +/- 20%.
-
Base: A base (e.g., K₂CO₃, Na₂CO₃) is often required to neutralize the HI generated during the oxidation step. An insufficient amount of base can halt the catalytic cycle and lead to a low yield. Ensure the base is finely powdered and anhydrous.
-
Oxidant/Additive: Some protocols use iodine in catalytic amounts with a co-oxidant (like DMSO or O₂) to regenerate the active I⁺ species. Ensure your co-oxidant is present and effective.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. You should see the starting materials disappear, a new spot for the dihydro intermediate appear, and then finally the conversion of the intermediate to the final, typically more UV-active, product. If the intermediate accumulates, the oxidation step is the problem.
Q5: My TLC and LC-MS analysis show high conversion to the product, but my isolated yield after work-up and chromatography is very poor. Where am I losing my compound?
A5: This is a frustrating but common problem that points directly to issues during extraction and purification. The basic nitrogen atoms in the imidazo[1,5-a]pyridine core can make these compounds behave unpredictably during work-up and chromatography.
Potential Causes for Loss:
-
Aqueous Work-up:
-
Protonation & Solubility: During an acidic wash (e.g., to remove basic impurities), your product can become protonated (forming a pyridinium salt) and partition into the aqueous layer. Always check both the organic and aqueous layers by TLC before discarding anything. To recover the product, basify the aqueous layer with NaHCO₃ or NaOH and re-extract.
-
Emulsion Formation: The amphiphilic nature of some derivatives can lead to stubborn emulsions during extraction. Try adding brine (sat. NaCl solution) or filtering the mixture through a pad of celite to break the emulsion.
-
-
Silica Gel Chromatography:
-
Irreversible Adsorption: The lone pairs on the nitrogen atoms can strongly interact with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to streaking, poor separation, and sometimes irreversible adsorption of the product onto the column.[9]
-
Degradation: The acidic nature of silica can cause degradation of sensitive compounds.
-
Best Practices for Purification:
-
Neutralize Your Silica: Pre-treat your silica gel by slurrying it in the starting eluent containing 1-2% of a neutralising amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This deactivates the acidic sites and significantly improves recovery.
-
Use Alumina: For particularly basic or sensitive compounds, consider using neutral or basic alumina for chromatography instead of silica gel.
-
Alternative Solvents: If your compound is streaking badly, adding a small amount of a more polar solvent like methanol (0.5-2%) to your eluent system (e.g., Hexane/EtOAc) can help compete for the active sites on the silica and improve the peak shape.
-
Avoid Chlorinated Solvents: Dichloromethane (DCM) can contain trace amounts of HCl, which can protonate your compound and cause it to stick to the column. If you must use DCM, consider passing it through a plug of basic alumina first.
-
Crystallization: If your product is a solid, developing a crystallization procedure is often the best way to obtain high-purity material with minimal loss. Screen various solvent systems (e.g., EtOAc/Hexanes, Acetone/Water, Ethanol).
By implementing these targeted troubleshooting strategies, you can systematically diagnose and resolve the issues leading to low yields in your imidazo[1,5-a]pyridine synthesis, ultimately improving the efficiency and reliability of your research.
References
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Vertex AI Search.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- A Convinient Synthetic Route for (Substituted) 1-(Aryldiazenyl)Imidazo[1,5-a]Pyridine.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Technical Support Center: Imidazo[1,5-a]Pyridine Compound Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyridine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
The imidazo[1,5-a]pyridine scaffold is generally recognized for its good thermal and photostability, making it a valuable core for various applications, including therapeutics and fluorescent probes.[1][2] However, like any heterocyclic system, its stability in solution can be influenced by a range of experimental conditions. This guide follows a problem-oriented format to directly address the challenges you may face.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of imidazo[1,5-a]pyridine compounds.
Q1: What is the best solvent for preparing a stock solution of my imidazo[1,5-a]pyridine compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of diverse organic compounds, including imidazo[1,5-a]pyridine derivatives, for biological screening.[2][3] It offers excellent solvating power for a wide range of polarities. For other applications, solvents such as dimethylformamide (DMF), methanol, or chloroform have been used, but their suitability depends on the specific compound structure and downstream application.[2] Always start with a small-scale solubility test.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A2: This is a common issue related to poor aqueous solubility. First, ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate (typically ≤1%, but check your specific assay's tolerance). If precipitation persists, consider using a co-solvent like polyethylene glycol (PEG400) or Tween-80 in your final buffer, or reducing the final concentration of your compound.
Q3: I am observing new, unexpected peaks in the HPLC/LC-MS analysis of my compound after storing the solution for a few days. What could be the cause?
A3: The appearance of new peaks strongly suggests compound degradation. The most common culprits are hydrolysis, oxidation, or photodegradation. The specific cause will depend on your solvent, storage pH, exposure to light, and temperature. Refer to the troubleshooting guides in Part 2 for a systematic approach to identifying the cause.
Q4: How does pH affect the stability of imidazo[1,5-a]pyridine compounds?
A4: The imidazo[1,5-a]pyridine core contains basic nitrogen atoms, making its properties pH-dependent.[4] Under acidic conditions, protonation of these nitrogens can increase aqueous solubility but may also render the ring system more susceptible to nucleophilic attack or hydrolysis, potentially leading to ring-opening.[1] Conversely, strongly basic conditions could lead to deprotonation or facilitate degradation through other mechanisms. The optimal pH for stability is compound-specific and should be determined experimentally.
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific stability-related problems.
Issue 1: Inconsistent or Non-Reproducible Biological Assay Results
You observe significant variability in your assay results between experiments or over time using the same stock solution.
Caption: Troubleshooting inconsistent assay results.
-
Stock Solution Degradation: The most frequent cause of result drift over time is the degradation of the compound in the stock solution. While DMSO is an excellent solvent, it is hygroscopic (absorbs water), and the presence of water can facilitate hydrolysis over time. Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation.
-
Assay Buffer Instability: The aqueous environment of the assay buffer, its pH, and dissolved oxygen can create conditions conducive to degradation (hydrolysis, oxidation) over the course of the experiment. This is particularly relevant for long incubation periods.
Issue 2: Visible Particulates or Color Change in Solution
You notice that your clear, colorless stock solution has become colored or contains visible precipitate.
-
Poor Solubility: The compound may have low solubility in the chosen solvent, especially after being stored at low temperatures (e.g., -20°C).
-
Solution: Gently warm the solution to 37°C and vortex to attempt redissolution. If it persists, the stock concentration may be too high. Prepare a new, more dilute stock solution.
-
-
Degradation to an Insoluble Product: The compound may be degrading into a product that is insoluble in the stock solvent.
-
Solution: This indicates significant instability. The solution should be discarded. Analyze the precipitate and supernatant by LC-MS to identify the degradation product, which can provide clues about the degradation mechanism. Consider storing the compound as a dry solid until use.
-
-
Oxidative Degradation: The formation of color can be indicative of oxidation, which often produces highly conjugated chromophores.
-
Solution: Prepare fresh solutions and consider degassing the solvent with nitrogen or argon before use. Store the solution under an inert atmosphere.
-
Part 3: Proactive Stability Assessment
As a Senior Application Scientist, I advocate for proactive characterization of your compound's stability profile early in the research process. Performing a forced degradation study is the gold standard for this. It provides invaluable information on potential degradation pathways and helps in developing stability-indicating analytical methods.[5]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to assess the stability of your imidazo[1,5-a]pyridine compound under various stress conditions.
Caption: Workflow for a forced degradation study.
-
Preparation: Prepare a 1 mg/mL solution of your compound in a 1:1 mixture of acetonitrile and water. This serves as the starting solution for all stress conditions.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix your compound solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix your compound solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix your compound solution 1:1 with 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Incubate your compound solution at 60°C, protected from light.
-
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines. Maintain a dark control sample at the same temperature.
-
Control: Keep a sample of the initial solution at room temperature, protected from light.
-
-
Sampling: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to clearly identify primary degradation products.
-
Quenching/Neutralization:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
-
Analysis: Analyze all samples, including the control, by a suitable stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS).[6]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is common for good peak shape and MS compatibility.
-
Detection: Use a UV detector at the λmax of the parent compound and a mass spectrometer to identify the mass of any new peaks.
-
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each new degradation product. The mass spectral data will be crucial for proposing structures of the degradants and understanding the degradation pathway.
Part 4: Best Practices for Solution Storage
Adhering to best practices for solution preparation and storage can significantly mitigate the risk of compound degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous grade DMSO for stock solutions. | Minimizes water content, reducing the potential for hydrolysis. |
| Concentration | Prepare concentrated stock solutions (e.g., 10-20 mM) to minimize the volume added to aqueous buffers. | Reduces the impact of the organic solvent on the final assay conditions. |
| Storage Temp. | Store stock solutions at -20°C or -80°C. | Low temperatures slow down the rate of chemical degradation. |
| Atmosphere | For compounds sensitive to oxidation, overlay the solution with an inert gas (argon or nitrogen) before sealing. | Prevents degradation from atmospheric oxygen. |
| Aliquoting | Aliquot stock solutions into single-use volumes. | Avoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Light Exposure | Store all solutions in amber vials or protected from light. | Prevents photodegradation, even for compounds considered generally photostable.[2] |
By understanding the potential liabilities of the imidazo[1,5-a]pyridine scaffold and implementing these proactive and reactive strategies, you can ensure the quality and integrity of your experimental data.
References
-
MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Retrieved from [Link]
-
ACS Publications. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Retrieved from [Link]
- University of Pretoria. (N.D.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Pretoria Repository.
- International Journal of Research and Publication Reviews. (N.D.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.com.
-
Spandidos Publications. (N.D.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Spandidos Publications. Retrieved from [Link]
- Ommega Online. (N.D.).
-
MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
-
National Center for Biotechnology Information. (N.D.). Development of forced degradation and stability indicating studies of drugs—A review. NCBI. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine. BenchChem.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of the Imidazo[1,5-a]pyridine Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthetic chemistry of the imidazo[1,5-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic system. The unique electronic nature of this ring presents both opportunities for novel derivatization and specific challenges in achieving desired functionalization.
This document provides in-depth troubleshooting guides for common experimental hurdles and a comprehensive FAQ section to address core conceptual questions. Our goal is to equip you with the foundational knowledge and practical insights needed to navigate the complexities of imidazo[1,5-a]pyridine chemistry with confidence.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during the functionalization of the imidazo[1,5-a]pyridine core. Each entry is formatted as a common issue followed by a detailed analysis of potential causes and recommended solutions.
Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)
Question: My electrophilic substitution reaction on an unsubstituted imidazo[1,5-a]pyridine is giving me a mixture of C1 and C3 isomers, with poor selectivity. How can I control the site of functionalization?
Answer: This is a frequent challenge rooted in the inherent electronic properties of the imidazo[1,5-a]pyridine ring. The imidazole portion of the scaffold is electron-rich, making it the primary site for electrophilic attack. Both the C1 and C3 positions are nucleophilic, and their relative reactivity can be subtly influenced by reaction conditions.
Causality & Mechanistic Insight: Electrophilic attack occurs preferentially on the five-membered imidazole ring. The stability of the resulting cationic intermediate (Wheland intermediate) dictates the major product.
-
Attack at C3: This is often the kinetically favored pathway. The resulting intermediate can delocalize the positive charge effectively without disrupting the aromaticity of the pyridine ring.
-
Attack at C1: This position is also highly activated. The choice between C1 and C3 can depend on the steric bulk of the electrophile and the electronic nature of any existing substituents.
Similar to the related imidazo[1,2-a]pyrazine system, attack at the position analogous to C3 (in that system) often leads to a more stable intermediate where the aromaticity of the six-membered ring is maintained[1][2].
Troubleshooting Workflow:
Sources
Technical Support Center: Method Refinement for Selective C-H Amination in Imidazo[1,5-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective C-H amination of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. The direct functionalization of C-H bonds on this privileged heterocyclic scaffold offers a streamlined approach to novel amine-containing molecules, bypassing the need for traditional multi-step syntheses involving pre-functionalized starting materials.[1][2]
This resource provides field-proven insights into reaction optimization, troubleshooting common experimental hurdles, and detailed protocols to enhance the reliability and success of your synthetic endeavors.
PART 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the selective C-H amination of imidazo[1,5-a]pyridines.
Q1: Why is the direct C-H amination of imidazo[1,5-a]pyridines a valuable transformation in drug discovery? The imidazo[1,5-a]pyridine core is a key structural motif in numerous biologically active compounds and marketed drugs.[3] Direct C-H amination is a highly atom-economical method that allows for the late-stage introduction of nitrogen-containing functional groups into complex molecules.[4][5] This strategy accelerates the synthesis of compound libraries for structure-activity relationship (SAR) studies by avoiding lengthy, classical synthetic routes that require pre-functionalized substrates.[2]
Q2: What is the generally accepted mechanism for transition metal-catalyzed C-H amination on this scaffold? While the exact mechanism can vary with the catalyst and nitrogen source, a common pathway involves a transition metal catalyst (e.g., Rh, Ir, Pd, Fe) that reacts with an aminating agent (often an organic azide or dioxazolone) to generate a reactive metal-nitrenoid intermediate.[4][6][7] This species then undergoes C-H insertion at an electron-rich position of the imidazo[1,5-a]pyridine ring. The regioselectivity is governed by a combination of the inherent electronic properties of the heterocycle and steric factors.[8]
Q3: Which C-H bonds on the imidazo[1,5-a]pyridine ring are typically the most reactive towards amination? The electronic landscape of the imidazo[1,5-a]pyridine scaffold generally favors functionalization at the C1 and C3 positions of the imidazole ring, which are electron-rich. The selectivity between these sites can be influenced by the substitution pattern on the ring and the specific reaction conditions (catalyst, ligand, solvent) employed. Recent metal-free approaches have also demonstrated functionalization at the C1 position.[9][10]
Q4: What are the most common classes of catalysts and nitrogen sources for this reaction?
-
Catalysts : Third-row transition metals like rhodium and iridium are highly effective but can be expensive.[7][11] More recently, cost-effective first-row transition metals, particularly iron and copper, have been developed as powerful catalysts for the C-H amination of N-heterocycles.[4][12][13]
-
Nitrogen Sources : Organic azides (e.g., sulfonyl azides, acyl azides) are widely used as they decompose to release benign dinitrogen gas as the only byproduct.[1][7] Other important aminating agents include dioxazolones and hydroxylamine derivatives, which offer different reactivity profiles and functional group compatibility.[1]
PART 2: Troubleshooting Guide for C-H Amination Reactions
Encountering challenges in C-H functionalization is common. This guide provides a logical, step-by-step approach to diagnosing and resolving issues in your experiments.
Caption: A logical flowchart for troubleshooting C-H amination reactions.
Problem: Low or No Product Yield
Q: My reaction shows very low conversion of the starting material, or no desired product is formed. What are the most likely causes?
A: This is the most common issue and typically points to a problem with one of three areas: reagent/solvent quality, catalyst activity, or reaction conditions.
-
Reagent and Solvent Quality:
-
Causality: C-H activation catalysts are notoriously sensitive to impurities.[14] Water, oxygen, and other coordinating species can poison or deactivate the catalyst. The purity of the imidazo[1,5-a]pyridine substrate and the aminating agent is also critical.
-
Troubleshooting Steps:
-
Solvents: Always use freshly distilled, anhydrous solvents rated for air-sensitive chemistry. Purging the solvent with argon or nitrogen before use is highly recommended.[14]
-
Substrate: Purify your starting imidazo[1,5-a]pyridine via column chromatography or recrystallization to remove any potential catalyst poisons.
-
Aminating Agent: Some aminating agents, particularly organic azides, can degrade over time. Verify their purity and consider synthesizing them fresh if they are old.
-
-
-
Catalyst and Ligand Integrity:
-
Causality: The catalyst's effectiveness hinges on its oxidation state and coordination environment, which is maintained by the ligand. Exposure to air or moisture can lead to catalyst decomposition.[14] The choice of ligand is also paramount, as it directly influences the catalyst's stability and reactivity.[14]
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle all catalysts and set up reactions under a strict inert atmosphere (argon or nitrogen), preferably within a glovebox.[14]
-
Catalyst Source: If you suspect catalyst decomposition, purchase a new batch from a reputable supplier or verify the quality of your current stock.
-
Ligand Screening: If the reaction is sluggish, the ligand may not be optimal. A small-scale screen of different ligands (e.g., with varying steric bulk or electronic properties) can often identify a more effective partner for your catalyst and substrate.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: C-H amination reactions are often highly sensitive to temperature and concentration. Too low a temperature may result in no reaction, while too high a temperature can lead to catalyst or reagent decomposition.[14] The solvent not only dissolves the reagents but also plays a key role in the reaction mechanism and catalyst stability.[14]
-
Troubleshooting Steps:
-
Temperature Screen: Run the reaction at a small range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and stability.
-
Concentration Effects: Vary the concentration of the reaction. Sometimes, higher concentrations can favor the desired product formation.
-
Solvent Screen: Test a few different anhydrous solvents with varying polarities (e.g., Dioxane, Toluene, DCE).
-
-
Problem: Poor Regioselectivity
Q: The reaction works, but I am getting a mixture of isomers (e.g., C1 and C3 amination) or amination at an undesired position. How can I improve selectivity?
A: Achieving high regioselectivity is a central challenge in C-H functionalization chemistry.[8] Selectivity is a delicate interplay of electronic, steric, and directing effects.
-
Steric and Electronic Control:
-
Causality: The catalyst will preferentially react with the most electronically accessible and sterically unhindered C-H bond. You can exploit this by modifying the ligand or the substrate.
-
Troubleshooting Steps:
-
Modify the Ligand: Introduce a bulkier ligand. The increased steric demand around the metal center can physically block access to one C-H position, thereby favoring reaction at another, less hindered site.
-
Modify the Substrate: If possible, install a bulky protecting group or substituent near the C-H bond you wish to avoid functionalizing. This group can be removed after the amination step.
-
-
-
Catalyst System Modification:
-
Causality: Different transition metals and ligands have unique electronic properties that can alter their intrinsic preference for certain C-H bonds.
-
Troubleshooting Steps:
-
Change the Metal: If a rhodium catalyst gives poor selectivity, consider trying an iridium or iron-based system. Different metals can exhibit complementary selectivity profiles.[7][13]
-
Change the Oxidant/Aminating Agent: The nature of the nitrogen source can influence the transition state of the C-H insertion step, thereby affecting regioselectivity.
-
-
PART 3: Key Experimental Protocols & Data
Representative Protocol: Rhodium-Catalyzed C-H Amination
This protocol provides a general starting point for the selective C-H amination of a substituted imidazo[1,5-a]pyridine using a rhodium catalyst. Note: This procedure must be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Caption: A generalized experimental workflow for a C-H amination reaction.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,5-a]pyridine substrate (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and the amino acid ligand (e.g., Ac-Gly-O-tBu, 0.03 mmol, 15 mol%).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via a gas-tight syringe.
-
Aminating Agent Addition: Add the dioxazolone aminating agent (0.24 mmol, 1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a short pad of Celite®, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired aminated product.
Data Summary: Comparison of Catalytic Systems
The choice of catalyst, oxidant, and solvent significantly impacts the outcome. The table below summarizes conditions for the amination of a model substrate, 3-phenylimidazo[1,5-a]pyridine, to highlight these effects.
| Catalyst System | Aminating Agent | Solvent | Temp (°C) | Typical Yield (%) | Selectivity (C1 vs. C3) | Reference |
| [RhCp*Cl₂]₂ / AgSbF₆ | Dioxazolone | DCE | 100 | 75-90 | High for C1 | [7] |
| FeCl₂ | Troc-azide | Anisole | 110 | 60-80 | High for C1 | [4][12] |
| Cu(OAc)₂ | PhI(OAc)₂ / Amidine | DMF | 120 | 50-70 | Varies with amidine | [13] |
| I₂ (metal-free) | Alkylamine | DMSO | 100 | 65-85 | Forms fused ring system | [16] |
PART 4: References
-
Geraci, A., & Baudoin, O. (2025). Fe-Catalyzed α-C(sp3)-H Amination of N-Heterocycles. Angewandte Chemie International Edition, 64(5). [Link]
-
Hutt, J. T., & Aron, Z. D. (2011). A Multicomponent Condensation Approach to Imidazo[1,5-a]pyridinium-Based N-Heterocyclic Carbene Ligands. Organic Letters, 13(19), 5256–5259. [Link]
-
Das, S., & Raj, R. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society. [Link]
-
Sheng, R., et al. (2015). C-H amination in the synthesis of N-heterocycles. Reviews in Organic Chemistry. [Link]
-
Park, Y., et al. (2015). Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules. ACS Catalysis. [Link]
-
Tian, X., et al. (2020). Room Temperature Benzofused Lactam Synthesis Enabled by Cobalt(III)‐Catalyzed C(sp)−H Amidation. Angewandte Chemie. [Link]
-
ChemistryViews. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. [Link]
-
Blakey, S. B., et al. (2018). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for C-H amination. ResearchGate. [Link]
-
Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
-
Kim, J., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Bergman, R. G., & Ellman, J. A. (2011). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research. [Link]
-
Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
-
Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. [Link]
-
Wang, Y., et al. (2025). Photocatalytic Arene C–H Amination with Aromatic N-Heterocyclic Radicals. ACS Catalysis. [Link]
-
Lin, S., et al. (2025). Electrochemical DABCOylation enables challenging aromatic C-H amination. Research Square. [Link]
-
Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Nature Catalysis. [Link]
-
Li, X., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
Zeng, W., et al. (2015). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. [Link]
-
Sharma, R., & Kumar, V. (2022). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]
-
Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ChemRxiv. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fe-Catalyzed α-C(sp3)-H Amination of N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic C–H amination at its limits: challenges and solutions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis - ChemistryViews [chemistryviews.org]
- 13. dovepress.com [dovepress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How To [chem.rochester.edu]
- 16. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine: A Guide for Researchers
In the vast landscape of heterocyclic chemistry, fused ring systems hold a place of prominence, serving as the foundational architecture for a multitude of pharmacologically active agents and advanced materials. Among these, the imidazopyridines—bicyclic heteroaromatics formed by the fusion of imidazole and pyridine rings—are a subject of intense study. The specific arrangement of the nitrogen atoms and the point of fusion give rise to several isomers, with imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine being two of the most significant.
While structurally similar, the subtle difference in the placement of the bridgehead nitrogen atom imparts distinct physicochemical, reactive, and biological properties to each scaffold. The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, featured in numerous marketed drugs.[1][2] Conversely, the imidazo[1,5-a]pyridine isomer, while also possessing a rich and versatile chemistry, remains a comparatively less explored entity in drug discovery, yet holds significant promise in both medicinal and materials science.[3][4]
This guide provides a comprehensive comparative analysis of these two pivotal isomers, designed for researchers, medicinal chemists, and drug development professionals. We will dissect their structural nuances, compare their synthetic accessibility, analyze their reactivity patterns, and evaluate their applications, supported by experimental data and established protocols.
Part 1: Structural and Physicochemical Disparities
The fundamental difference between the two isomers lies in the position of the non-bridgehead nitrogen atom within the five-membered imidazole ring relative to the fused pyridine ring.
Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine isomers.
In imidazo[1,2-a]pyridine , the imidazole ring is fused across the N1-C2 bond of the pyridine ring. This arrangement results in a 10π-electron aromatic system with the non-bridgehead nitrogen at position 4. In imidazo[1,5-a]pyridine , the fusion occurs across the N1-C6 bond of the pyridine ring, placing the non-bridgehead nitrogen at position 2. This seemingly minor alteration significantly impacts electron density distribution, dipole moment, and steric accessibility, which in turn governs the molecule's reactivity and biological interactions.
Comparative Physicochemical and Spectroscopic Properties
The distinct electronic environments of the two scaffolds are reflected in their physical and spectroscopic data. Imidazo[1,2-a]pyridines, in particular, have been extensively studied for their photophysical properties, often exhibiting strong fluorescence.[5]
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine | Rationale for Differences |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | Isomers |
| Molecular Weight | 118.14 g/mol [6] | 118.14 g/mol | Isomers |
| pKa | ~6.2-6.8 | ~4.5-5.0 | The N4 in imidazo[1,2-a]pyridine is more basic due to greater lone pair availability compared to the N2 in the [1,5-a] isomer. |
| ¹H NMR (C3-H) | ~7.5-7.9 ppm[7] | ~7.8-8.2 ppm | The C3-H in the [1,5-a] isomer is typically more deshielded due to the electronic environment created by the adjacent bridgehead nitrogen. |
| UV-Vis Absorbance | Multiple bands, typically λmax ~230, 280, 330 nm | Typically λmax ~320-380 nm[8] | The extended conjugation and different electronic distribution in the [1,5-a] system often lead to a bathochromic (red) shift. |
| Fluorescence | Often highly fluorescent (blue region), high quantum yields reported.[5][9] | Also luminescent, with properties tunable by substitution.[4][10] | The rigid, π-conjugated bicyclic structure in both isomers is conducive to fluorescence. The specific emission properties are highly substituent-dependent. |
Part 2: A Tale of Two Syntheses
The synthetic routes to these isomers are distinct, dictated by the required bond disconnections and readily available starting materials. The accessibility of 2-aminopyridines has historically made the synthesis of the imidazo[1,2-a] scaffold more straightforward and widespread.
Synthesis of Imidazo[1,2-a]pyridines
The most classic and versatile method is the Tschitschibabin reaction , involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[11] Modern variations have expanded this field to include multicomponent reactions and metal-catalyzed oxidative couplings, enhancing the diversity of accessible derivatives.[12][13][14]
Caption: General schematic for the Tschitschibabin synthesis of Imidazo[1,2-a]pyridines.
Experimental Protocol: Catalyst-Free Synthesis of 2-phenylimidazo[1,2-a]pyridine [11]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (10 mmol, 1.0 eq) and α-bromoacetophenone (10 mmol, 1.0 eq) in 30 mL of ethanol.
-
Reaction: Add sodium bicarbonate (20 mmol, 2.0 eq) to the mixture.
-
Heating: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-phenylimidazo[1,2-a]pyridine.
Synthesis of Imidazo[1,5-a]pyridines
The construction of the imidazo[1,5-a]pyridine core typically begins with 2-pyridylmethanamine or related precursors.[15] Common strategies include metal-free oxidative amination, copper-catalyzed tandem reactions, and transannulation of pyridotriazoles.[3][16]
Caption: General schematic for Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines.
Experimental Protocol: Iodine-Mediated Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines [17]
-
Reactant Preparation: To a screw-capped vial, add the 2-pyridyl ketone (0.5 mmol, 1.0 eq), the primary amine (e.g., benzylamine, 0.6 mmol, 1.2 eq), molecular iodine (I₂) (0.75 mmol, 1.5 eq), and sodium acetate (NaOAc) (1.0 mmol, 2.0 eq).
-
Solvent: Add 2 mL of 1,2-dichloroethane (DCE) as the solvent.
-
Heating: Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired imidazo[1,5-a]pyridine derivative.
Part 3: Reactivity and Functionalization
The electronic differences between the isomers dictate their reactivity towards electrophiles and nucleophiles.
Caption: Primary sites of electrophilic attack on the imidazopyridine isomers.
-
Imidazo[1,2-a]pyridine: This scaffold is electron-rich. Electrophilic substitution, such as halogenation, nitration, and Friedel-Crafts acylation, occurs preferentially at the C3 position of the imidazole ring. This is due to the high electron density at this position, which can be rationalized through resonance structures. If the C3 position is blocked, substitution may occur at the C5 position on the pyridine ring.
-
Imidazo[1,5-a]pyridine: This isomer is also susceptible to electrophilic attack, primarily at the C1 and C3 positions . The relative reactivity of these sites can be influenced by both steric and electronic factors of existing substituents. The scaffold can also be deprotonated at the C3 position to form N-heterocyclic carbenes (NHCs), highlighting the acidity of this proton and the versatility of the core.[18]
Part 4: Biological Activity and Therapeutic Landscape
The most striking divergence between the two scaffolds is in their representation within medicinal chemistry and approved therapeutics.
Imidazo[1,2-a]pyridine: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone of modern drug discovery.[13][19] Its derivatives exhibit an exceptionally broad range of biological activities.[20][21][22] This widespread success is attributed to its ability to act as a versatile bioisostere for purines and its optimal physicochemical properties for binding to a variety of biological targets.[11]
Marketed Drugs:
-
Zolpidem (Ambien): A widely prescribed hypnotic agent for insomnia.[23][24]
-
Olprinone: A cardiotonic agent used for acute heart failure.[1][24]
-
Saripidem: An anxiolytic agent.[5]
Key Therapeutic Areas:
-
Anti-infective: Potent activity against bacteria and mycobacteria. Notably, the imidazo[1,2-a]pyridine-3-carboxamide class has yielded clinical candidates like Telacebec (Q203) for treating multidrug-resistant tuberculosis by targeting the QcrB subunit.[11][23]
-
Anticancer: Derivatives have shown efficacy by targeting various mechanisms, including kinase inhibition and cell cycle arrest.
-
Anti-inflammatory & Analgesic: Widespread investigation as inhibitors of enzymes like COX and for their pain-relieving properties.[25]
-
Antiviral & Antiprotozoal: Activity has been reported against a range of viruses and protozoan parasites.[25]
Imidazo[1,5-a]pyridine: An Emerging Contender
While not as prevalent in clinical drugs, the imidazo[1,5-a]pyridine scaffold is far from inert. Research has demonstrated its potential across several therapeutic and industrial domains.[3] Its derivatives have shown promise, and the scaffold's unique geometry may offer advantages for targeting specific protein active sites that are less amenable to the [1,2-a] isomer.
Key Application Areas:
-
Anticancer: Several derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[26] Ruthenium(III) complexes based on this scaffold have been shown to bind DNA and exhibit cytotoxicity.[27]
-
Agrochemicals: The scaffold is a significant component in certain agrochemicals.[3]
-
Materials Science: Like its isomer, it serves as a core for luminescent materials and has been used to create stable N-heterocyclic carbenes for catalysis.[4][18]
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| Status in Med Chem | "Privileged Scaffold"[1] | Emerging Scaffold |
| Marketed Drugs | Numerous (Zolpidem, Alpidem, Olprinone etc.)[23][24] | None reported |
| Key Biological Activities | Antimycobacterial, anticancer, anti-inflammatory, antiviral, hypnotic, anxiolytic.[2][25][28] | Anticancer, anti-inflammatory, potential DNA intercalators.[26][27] |
| Notable Example | Telacebec (Q203) for tuberculosis.[23] | Ru(III) complexes for cytotoxic applications.[27] |
| Materials Science | Fluorescent probes, OLEDs.[5] | N-Heterocyclic Carbene (NHC) ligands, luminescent materials.[4][18] |
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine systems provide a compelling case study in isomeric differentiation. The imidazo[1,2-a]pyridine scaffold, underpinned by highly efficient and diverse synthetic routes, has established itself as a true "privileged structure" in pharmacology, leading to multiple clinical successes. Its electronic and steric properties appear ideally suited for interaction with a wide array of biological targets.
The imidazo[1,5-a]pyridine isomer, while synthetically more challenging until recent methodological advancements, represents a scaffold with significant untapped potential. Its distinct electronic and structural profile offers an opportunity to explore new chemical space and develop novel therapeutic agents and materials. The demonstrated utility of this core in forming stable carbenes and luminescent compounds highlights its versatility beyond traditional medicinal chemistry.[4][18] For drug development professionals, the key takeaway is that while the well-trodden path of the [1,2-a] isomer continues to yield valuable discoveries, the less-explored [1,5-a] architecture presents a frontier for innovation, potentially holding solutions for targets that have proven intractable to more conventional scaffolds.
References
- Chucholowski, A., Masquelin, T., Obrecht, D., Stadlwieser, J., & Villalgordo, J.M. (1996). Chimia, 50, 525.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
- Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Journal of Medicinal Chemistry. (1993). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
- ijrpr. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-619.
- Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250.
- Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
Bentham Science. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
- ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes.
-
RSC Publishing. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Retrieved from [Link]
- NIH. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- NIH. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- MDPI. (n.d.).
- Infectious Disorders - Drug Targets. (2024).
- Wiley Online Library. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
- MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
- ResearchGate. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
- Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts.
-
NIH. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]
- ResearchGate. (n.d.).
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 17. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) | Bentham Science [benthamscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 24. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has emerged as a promising platform in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties, including water solubility and biocompatibility, make it an attractive starting point for developing novel therapeutic agents.[1] In oncology, derivatives of this and related scaffolds like imidazo[1,2-a]pyridine have demonstrated significant potential, exhibiting inhibitory effects against a range of cancer cell lines, including breast, liver, and lung cancers.[1][2] These compounds often exert their anticancer effects by modulating key cellular signaling pathways that are frequently dysregulated in cancer.[3][4][5]
However, moving a promising compound from initial synthesis to a validated preclinical candidate requires a rigorous, multi-tiered validation strategy. This guide provides an in-depth comparison of essential experimental workflows, explains the scientific rationale behind methodological choices, and offers detailed protocols to ensure data integrity and reproducibility. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for objectively assessing and comparing the anticancer performance of novel imidazo[1,5-a]pyridine derivatives.
Chapter 1: Understanding the Target Landscape: Kinase Inhibition and the PI3K/Akt/mTOR Pathway
A significant number of imidazo-pyridine derivatives function as kinase inhibitors.[6][7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[6][9] One of the most critical and commonly disrupted pathways in human cancers is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, survival, and metabolism.[9][10][11]
The activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, provides cancer cells with a significant growth and survival advantage.[10][11][12] Consequently, many imidazo[1,2-a]pyridine derivatives have been specifically designed to inhibit key nodes within this pathway, such as PI3K or mTOR, leading to cell cycle arrest and apoptosis.[3][5][13]
Scientist's Note (Causality): Targeting the PI3K/Akt/mTOR pathway is a rational strategy because its hyperactivation is a central driver in many tumors.[11] By inhibiting a key kinase like PI3K, a derivative can effectively cut off the downstream signals that cancer cells rely on for uncontrolled proliferation and survival. Validating that a novel compound engages this target is therefore a critical step in characterizing its mechanism of action.
Chapter 2: A Multi-Tiered Workflow for In Vitro Validation
A robust validation strategy proceeds logically from broad effects to specific mechanisms. This tiered approach ensures that resources are spent wisely, prioritizing the most promising compounds for deeper, more complex analysis. An effective in vitro screening cascade is essential for making informed decisions about which candidates to advance.[14][15]
Tier 1: Primary Screening - Cytotoxicity Assessment
The first crucial step is to determine if a compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.
Scientific Rationale: The MTT assay measures the metabolic activity of a cell population. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16] This provides a robust initial assessment of a compound's ability to inhibit cell proliferation or induce cell death.[17]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,5-a]pyridine derivatives and a standard-of-care control drug. Treat the cells and incubate for a defined period (typically 48-72 hours).[19] Include vehicle-only (e.g., DMSO) wells as a negative control.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][18]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once a compound shows cytotoxic activity, the next logical question is how it is killing the cells or inhibiting their growth. Flow cytometry-based assays are indispensable for answering this.
1. Apoptosis Induction (Annexin V/Propidium Iodide Assay)
Scientific Rationale: It is critical to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[20][21] Annexin V is a protein that binds with high affinity to exposed PS.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[23] By using both stains, we can precisely quantify the populations of healthy, early apoptotic, late apoptotic, and necrotic cells.[20][24]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.[21]
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[22]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[24]
-
Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
2. Cell Cycle Analysis (Propidium Iodide Staining)
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[25] PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[25] This allows for the clear discrimination of cell populations based on their DNA content: G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA).[25] An accumulation of cells in a particular phase following treatment is a strong indicator of a compound's mechanism.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at relevant concentrations for a period of 24-48 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 2 hours at 4°C (or store long-term at -20°C).[26][27]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[26]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[25][26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[26]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL-2).[23] Model the resulting DNA histograms to quantify the percentage of cells in each phase of the cell cycle.
Chapter 3: Comparative Analysis - Benchmarking Performance
To truly understand the potential of a novel derivative, its performance must be benchmarked against both a standard-of-care therapeutic and other analogues in the same chemical series. This objective comparison is crucial for selecting lead candidates.[28]
Data Presentation: In Vitro Efficacy of Imidazo[1,5-a]pyridine Derivatives
The following table presents hypothetical but realistic data for two novel imidazo[1,5-a]pyridine derivatives (IMP-A and IMP-B) compared against a known PI3K inhibitor (Alpelisib) in a breast cancer cell line (MCF-7, which has a PIK3CA mutation).
| Compound | Target | Cytotoxicity IC₅₀ (µM)¹ | Apoptosis Rate (%)² | Cell Cycle Arrest Phase³ |
| IMP-A | PI3K | 1.2 | 45.6% | G2/M |
| IMP-B | PI3K/mTOR | 0.4 | 62.3% | G0/G1 |
| Alpelisib | PI3Kα | 0.8 | 55.1% | G0/G1 |
| Vehicle (DMSO) | N/A | >100 | 4.8% | Normal |
¹IC₅₀ values determined by MTT assay after 72-hour incubation. ²Percentage of Annexin V positive cells after 48-hour treatment at 2x IC₅₀ concentration. ³Predominant cell cycle phase accumulation observed after 24-hour treatment at 2x IC₅₀ concentration.
Analysis and Interpretation:
-
IMP-B shows the highest potency (lowest IC₅₀) and induces the highest rate of apoptosis, performing even better than the established drug Alpelisib in this assay.
-
Both IMP-B and Alpelisib cause cell cycle arrest in the G0/G1 phase, which is consistent with the inhibition of the PI3K/Akt pathway that promotes G1/S transition.[9][10]
-
IMP-A is less potent and appears to have a different mechanistic effect, causing G2/M arrest. This could suggest off-target effects or a different primary kinase target, warranting further investigation.
Based on this comparative data, IMP-B would be prioritized for further validation, including Western blot analysis to confirm the on-target inhibition of p-Akt and downstream mTOR effectors.
Conclusion
The validation of anticancer activity for novel imidazo[1,5-a]pyridine derivatives is a systematic process that relies on a logical, multi-tiered experimental approach. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can build a comprehensive profile of a compound's biological effects. Critically, comparing this performance data against established drugs and other analogues provides the objective context needed to identify truly promising therapeutic candidates. This rigorous, evidence-based framework of cross-validation is fundamental to translating innovative chemistry into impactful cancer therapies.[28]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Gnanaprakasam, J. N. R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Available from: [Link]
-
Jardim, D. L., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817109. Available from: [Link]
-
Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. Available from: [Link]
-
UC San Diego Moores Cancer Center. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]
-
Miricescu, D., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. In PI3K/AKT/mTOR Pathway. IntechOpen. Available from: [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Nguyen, T. P. A., et al. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 11, 19894. Available from: [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. Available from: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Nieto, M. A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 4(9-10), 111–117. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
BIOENGINEER.ORG. (2026). Magnolol's Anticancer Potential Explored Through Multi-Omics. Retrieved from [Link]
-
Liu, Y., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 189. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Retrieved from [Link]
-
Stasevych, M., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals, 15(1), 69. Available from: [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1144-1155. Available from: [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-90. Available from: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link]
-
Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 356(12), e2300263. Available from: [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9460565. Available from: [Link]
-
ResearchGate. (2019). In-vitro Models in Anticancer Screening. Retrieved from [Link]
-
ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
Sources
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bioengineer.org [bioengineer.org]
- 18. atcc.org [atcc.org]
- 19. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
- 23. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Biological Activities of Imidazopyridine Isomers for Drug Discovery Professionals
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility stems from the fusion of an imidazole ring with a pyridine ring, which can occur in several isomeric forms, each conferring distinct physicochemical and pharmacological properties. This guide provides a comparative analysis of the biological activities of the most common imidazopyridine isomers—imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines—supported by experimental data to inform rational drug design and development.
Introduction to Imidazopyridine Isomers
Imidazopyridines are bicyclic aromatic heterocycles with a bridgehead nitrogen atom. The position of the non-bridgehead nitrogen atom in the pyridine ring and the fusion pattern of the imidazole ring give rise to several isomers.[1] The most extensively studied isomers in medicinal chemistry are:
-
Imidazo[1,2-a]pyridine: Characterized by the fusion of the imidazole ring at the 1 and 2 positions of the pyridine ring. This isomer is found in several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[2]
-
Imidazo[1,5-a]pyridine: In this isomer, the imidazole ring is fused at the 1 and 5 positions of the pyridine ring.
-
Imidazo[4,5-b]pyridine: This isomer is a purine analogue where the pyrimidine ring is replaced by a pyridine ring. This structural similarity allows them to interact with biological targets of purines.[3][4]
-
Imidazo[4,5-c]pyridine: Also a purine isostere, this isomer has the nitrogen atom at a different position in the pyridine ring compared to the imidazo[4,5-b]pyridine isomer.
The electronic distribution and steric accessibility of the nitrogen atoms in these isomers significantly influence their ability to interact with biological targets, leading to a diverse range of pharmacological activities.
Comparative Analysis of Biological Activities
This section compares the key biological activities of imidazopyridine isomers, focusing on anticancer, central nervous system (CNS), antimicrobial, antiviral, and anti-inflammatory effects.
Anticancer Activity
Imidazopyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[5]
Imidazo[1,2-a]pyridines have been extensively investigated for their antiproliferative effects. For instance, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer activity against various cell lines, with some compounds showing potent activity.[6] One study reported novel imidazo[1,2-a]pyridine compounds with strong cytotoxic impact against the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM for two of the lead compounds.[7]
Imidazo[4,5-b]pyridines , as purine isosteres, have been designed as inhibitors of various kinases involved in cancer progression. A study on amidino-substituted imidazo[4,5-b]pyridines showed potent antiproliferative activity, with some derivatives exhibiting sub-micromolar IC50 values against colon carcinoma cell lines.[1] Specifically, a bromo-substituted derivative with an unsubstituted amidino group showed an IC50 of 0.4 µM against the SW620 cell line.[1] Another study on imidazo[4,5-b]pyridine derivatives as CDK9 inhibitors identified compounds with IC50 values ranging from 0.63 to 1.32 µM.[8]
While direct comparative studies testing different isomers in the same assay are limited, the available data suggests that both imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines are promising scaffolds for the development of novel anticancer agents. The choice of isomer for a particular target would depend on the specific binding site interactions that can be achieved.
Table 1: Comparative Anticancer Activity of Imidazopyridine Derivatives
| Isomer Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [7] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 | [7] |
| Imidazo[4,5-b]pyridine | Compound 10 | SW620 (Colon) | 0.4 | [1] |
| Imidazo[4,5-b]pyridine | Compound 14 | SW620 (Colon) | 0.7 | [1] |
| Imidazo[4,5-b]pyridine | Compound I | MCF-7 (Breast) | Significant Activity | [8] |
| Imidazo[4,5-b]pyridine | Compound IX | HCT116 (Colon) | Significant Activity | [8] |
Signaling Pathways in Anticancer Activity
The anticancer effects of imidazopyridines are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and death.
Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Central Nervous System (CNS) Activity
Imidazo[1,2-a]pyridines are particularly renowned for their activity in the central nervous system, most notably as modulators of the GABA-A receptor. This has led to the development of successful hypnotic and anxiolytic drugs.
A prime example for comparison is the class of "Z-drugs," which includes zolpidem (an imidazo[1,2-a]pyridine) and zaleplon (a pyrazolopyrimidine, structurally related). These drugs act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. However, their selectivity for different GABA-A receptor subtypes, which are pentameric ligand-gated ion channels composed of various subunits (α, β, γ), dictates their specific pharmacological profiles.
Zolpidem exhibits a higher affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate the sedative effects. In contrast, benzodiazepines are generally less selective and bind to multiple α subunits, leading to a broader range of effects, including anxiolytic, myorelaxant, and anticonvulsant activities in addition to sedation.
Caption: Modulation of the GABA-A receptor by imidazopyridines.
Antimicrobial Activity
Several imidazopyridine isomers have been explored for their potential as antimicrobial agents.
Imidazo[4,5-b]pyridines have been synthesized and tested against various bacterial strains. In one study, a series of amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antibacterial activity. While most compounds were inactive, a derivative with a 2-imidazolinyl group showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µM.[1] Another study on imidazo[4,5-b]pyridine derivatives found that Gram-positive bacteria were more sensitive to these compounds than Gram-negative bacteria.[9]
Imidazo[1,2-a]pyridines have also been reported to possess antibacterial and antifungal activities.[2] However, direct comparative studies with other isomers are needed to establish a clear structure-activity relationship across the different scaffolds.
Table 2: Comparative Antimicrobial Activity of Imidazopyridine Derivatives
| Isomer Class | Compound Example | Bacterial Strain | MIC (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 14 | E. coli | 32 | [1] |
| Imidazo[4,5-b]pyridine | Compound 2 | B. cereus | - | [9] |
| Imidazo[4,5-b]pyridine | Compound 4 | B. cereus | - | [9] |
Antiviral Activity
The antiviral potential of imidazopyridine isomers has been investigated against a range of viruses.
Imidazo[4,5-b]pyridines have shown activity against the respiratory syncytial virus (RSV). In a study of amidino-substituted derivatives, a bromo-substituted compound showed selective but moderate activity against RSV with an EC50 of 21 µM.[1]
Imidazo[4,5-c]pyridines have also been explored as antiviral agents. A series of imidazo[4,5-c]pyridines were tested against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the hepatitis C virus, with some compounds showing high potency.[3]
Imidazo[1,2-a]pyridines have been reported to have antiviral properties as well.[2]
Table 3: Comparative Antiviral Activity of Imidazopyridine Derivatives
| Isomer Class | Compound Example | Virus | EC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 7 | RSV | 21 | [1] |
| Imidazo[4,5-b]pyridine | Compound 17 | RSV | 58 | [1] |
| Imidazo[4,5-c]pyridine | Compound 27 | BVDV | Potent Activity | [3] |
Anti-inflammatory Activity
Imidazopyridine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Imidazo[1,2-a]pyridines have been the most studied in this context. Miroprofen, an imidazo[1,2-a]pyridine derivative, has demonstrated anti-inflammatory activity comparable to indomethacin in various experimental models.[10] More recent studies have explored other imidazo[1,2-a]pyridine derivatives as inhibitors of COX-2.[11] A novel imidazo[1,2-a]pyridine derivative was shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[12]
Imidazo[4,5-b]pyridines have also been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of imidazopyridine isomers.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Confirmation of Imidazo[1,5-a]pyridines: The Unambiguous Power of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,5-a]pyridine scaffold is a cornerstone of innovation. This privileged heterocyclic system is a key component in a multitude of pharmacologically active agents and advanced materials.[1] However, the synthetic pathways to these valuable molecules, often involving multi-component reactions or cyclocondensations, can sometimes yield a mixture of isomers or unexpected rearrangements.[2][3] This structural ambiguity presents a significant challenge, as the precise three-dimensional arrangement of atoms is intrinsically linked to a compound's biological activity and material properties.
While a suite of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they often provide data that is open to interpretation. They suggest a structure; they do not definitively prove it. This guide provides an in-depth comparison of analytical techniques, demonstrating why single-crystal X-ray crystallography stands as the unequivocal gold standard for the absolute structural confirmation of novel imidazo[1,5-a]pyridine derivatives.
The Gold Standard: Unveiling Molecular Truth with Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides a precise three-dimensional map of the atomic and molecular structure of a crystalline material.[4][5] The fundamental principle, discovered by Max von Laue in 1912, is that a crystal acts as a three-dimensional diffraction grating for X-rays.[5] By analyzing the pattern of diffracted X-rays, we can work backward to determine the precise arrangement of atoms in the crystal lattice, yielding unambiguous information on bond lengths, bond angles, and stereochemistry.[4][6]
The Experimental Workflow: From Powder to Proof
The journey from a newly synthesized compound to a confirmed crystal structure is a multi-step process where meticulous technique is paramount. Each step is designed to ensure the final data is of the highest possible quality, making the resulting structural model trustworthy and publishable.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Growing X-ray Quality Crystals
This is often the most challenging step. The goal is to grow a single, well-ordered crystal, typically larger than 0.1 mm in all dimensions, free from significant defects.[6]
-
Ensure Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction. Recrystallization or column chromatography is essential.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which your imidazo[1,5-a]pyridine derivative is moderately soluble.[7]
-
Causality: If solubility is too high, the solution will be difficult to supersaturate, resulting in no crystals or a shower of tiny, unusable microcrystals. If solubility is too low, the compound will simply crash out as an amorphous powder.
-
-
Slow Evaporation (Most Common Method):
-
Prepare a nearly saturated solution of the compound in a clean, dust-free vial.
-
Filter the solution through a small plug of cotton or a syringe filter into a new clean vial to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Cover the vial with a cap or parafilm, and pierce it with a needle a few times. This allows the solvent to evaporate very slowly over several days or weeks.
-
Causality: Slow evaporation maintains a state of slight supersaturation for an extended period, allowing molecules to deposit onto a limited number of growing crystal faces in an ordered fashion, leading to larger, higher-quality crystals.
-
-
Patience is Key: Place the vial in a vibration-free location and resist the urge to disturb it.[7] Crystal growth takes time.
Comparative Analysis: The Right Tool for the Job
While X-ray crystallography is definitive, it is not always the first or only tool used. NMR and MS are vital for routine characterization, monitoring reactions, and providing initial structural evidence. The key is understanding the type and quality of information each technique provides.
Caption: Relationship between analytical methods in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the workhorse of the synthetic chemist. ¹H and ¹³C NMR spectra provide rich information about the electronic environment of each nucleus and, through coupling patterns and 2D experiments (COSY, HMBC), allow for the assembly of a molecular framework.[8][9] For imidazo[1,5-a]pyridines, NMR can confirm the presence of the fused ring system and the relative positions of substituents.
-
Limitation: While powerful, NMR struggles to differentiate between certain constitutional isomers or regioisomers whose spectra may be nearly identical. It provides connectivity information, but the 3D arrangement is an interpretation of this data, not a direct measurement.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a new compound by providing a highly accurate mass-to-charge ratio.[10][11] This validates the molecular formula.
-
Limitation: MS provides no information about how the atoms are connected. Different isomers of an imidazo[1,5-a]pyridine will have the exact same molecular weight and elemental composition, making them indistinguishable by MS alone.[11]
Head-to-Head Comparison
The following table summarizes the key differences in the information provided by these techniques.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing[4] | Atomic connectivity, chemical environment, relative stereochemistry[8][9] | Elemental composition (Molecular Formula), fragmentation patterns[10] |
| Sample State | High-quality single crystal | Solution (or solid-state) | Solution or solid |
| Level of Certainty | Unambiguous. Provides a direct image of the molecular structure. | High (but interpretive). Structure is deduced from spectral data. | High (for formula). Unambiguous for elemental composition only. |
| Key Challenge | Growing a suitable crystal can be difficult or impossible.[6] | Signal overlap in complex molecules; ambiguity between certain isomers. | Cannot distinguish between isomers. |
Case Study: Definitive Confirmation of an 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
In the development of a novel synthesis for imidazo[1,5-a]pyridine derivatives, researchers confirmed the structures of two key products using single-crystal X-ray methods.[12] One of these, compound 7B , presented a clear example of where crystallography provides data unattainable by other means.
The analysis not only confirmed the overall connectivity of the imidazo[1,5-a]pyridine core but also definitively established the C=O double bond character in the lactam moiety based on the measured bond length.[12]
| Parameter | Value from Crystal Structure of 7B[12] |
| Space Group | Pbca |
| C1=O Bond Length | 1.235(3) Å |
| C1-N1 Bond Length | 1.395(3) Å |
| C1-N2 Bond Length | 1.353(4) Å |
This precise bond length data is crucial. The observed C1=O distance of 1.235 Å is characteristic of a double bond, unequivocally confirming the keto-form over any potential enol-tautomer, an ambiguity that could be difficult to resolve by NMR alone. Furthermore, the crystallographic data revealed complex hydrogen bonding networks and disorder in the CF₃ group, insights that are critical for understanding the solid-state properties of the material.[12]
Conclusion
In the rigorous world of chemical and pharmaceutical research, certainty is paramount. While NMR and MS are essential for the day-to-day characterization of imidazo[1,5-a]pyridines, they build a hypothesis of a structure. Single-crystal X-ray crystallography tests that hypothesis and delivers a definitive verdict. It is the only technique that provides a direct, high-resolution, three-dimensional view of a molecule, resolving ambiguities of isomerism, tautomerism, and stereochemistry. For any novel imidazo[1,5-a]pyridine destined for further development, whether as a therapeutic agent or a functional material, crystallographic confirmation is not just best practice—it is the foundation of scientific integrity.
References
-
Galy, B., et al. (2019). Crystal structures of an imidazo[1,5-a]pyridinium-based ligand and its (C13H12N3)2[CdI4] hybrid salt. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1209–1214. [Link]
-
Galy, B., et al. (2019). Crystal structures of an imidazo[1,5-a]pyridinium-based ligand and its (C13H12N3)2[CdI4] hybrid salt. PubMed. [Link]
-
Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Harris, K. D. M. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]
-
Naxpar. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Naxpar. [Link]
-
Wang, Y., et al. (2013). Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety. PubMed. [Link]
-
Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
SpectraBase. (n.d.). imidazo[1,5-a]pyridine. SpectraBase. [Link]
-
El-Faham, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Di soulful, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
Kumar, H., et al. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
SERC Carleton. (2007). Single-crystal X-ray Diffraction. SERC at Carleton College. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Cavinato, L. M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Semantic Scholar. [https://www.semanticscholar.org/paper/Microwave-Assisted-Synthesis%2C-Optical-and-of-2-(/f00c7a523a85970c2d338f02f928a3f80c657688)]([Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Annaraj, B., & Neelakantan, M. A. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. [Link]
-
Wang, Y., et al. (2013). Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5- a ]pyridine derivatives bearing a hydrazone moiety. ResearchGate. [Link]
-
Kobetić, R., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. FULIR. [Link]
-
Lee, S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega. [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: A Comparative Guide to the Antitubercular Potential of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), is continually challenged by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This pressing reality fuels the urgent search for novel chemical entities operating through new mechanisms of action. Among the heterocyclic scaffolds that have garnered significant attention, the imidazopyridine core stands out. However, the subtle shift in a single nitrogen atom's position, distinguishing imidazo[1,2-a]pyridines from their imidazo[1,5-a]pyridine isomers, creates a profound divergence in the current landscape of antitubercular drug discovery.
This guide provides a detailed, evidence-based comparison of these two isomeric scaffolds, synthesizing the wealth of available data for the extensively studied imidazo[1,2-a]pyridines and contrasting it with the nascent, yet intriguing, findings for the imidazo[1,5-a]pyridine framework.
The Frontrunner: Imidazo[1,2-a]pyridines - A Clinically Validated Antitubercular Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern TB drug research, recognized as a "drug prejudice" scaffold due to its presence in numerous medicinally active compounds.[1][2][3] Its prominence in the antitubercular field is largely due to a well-defined mechanism of action and extensive structure-activity relationship (SAR) studies that have culminated in the development of clinical candidates.[2]
Mechanism of Action: Targeting the Engine of Mtb
A substantial body of evidence confirms that imidazo[1,2-a]pyridine amides (IPAs) exert their potent bactericidal effect by targeting QcrB, a crucial subunit of the cytochrome bcc complex (Complex III) in the electron transport chain of Mtb.[2] This inhibition disrupts the oxidative phosphorylation pathway, leading to a depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[4] This targeted disruption of mycobacterial energy metabolism is a validated strategy for combating both replicating and non-replicating persistent bacteria.
Caption: Comparison of Imidazopyridine Scaffolds.
Initial Findings: The Promise of Metal Complexation
The study on imidazo[1,5-a]quinolines revealed modest intrinsic activity against Mtb. However, a remarkable enhancement in potency was observed upon chelation with metal ions, particularly zinc (Zn²⁺). [1]
| Imidazo[1,5-a]quinoline Analogs | MIC vs. Mtb H37Rv (µM) | Key Finding | Reference |
|---|---|---|---|
| Uncomplexed Analogs | >100 | Generally low activity | [1] |
| Zinc Complex C1 | 7.7 (IC90) | 12.5-fold increase in activity | [1] |
| Zinc Complex C7 | 17.7 (IC90) | Significant activity enhancement | [1]|
This finding is significant as it suggests a potentially different mechanism of action compared to the imidazo[1,2-a]pyridines. The chelation property could be exploited to disrupt metal-dependent pathways in Mtb or to enhance cell penetration. The study also noted that metal complexation reduced the cytotoxicity of the parent compounds. [1]
Comparative Analysis and Future Outlook
| Feature | Imidazo[1,2-a]pyridine Analogs | Imidazo[1,5-a]pyridine Analogs |
| State of Research | Extensively studied, clinical candidates | Largely unexplored, nascent data on quinoline analogs |
| Primary Mechanism | QcrB inhibition, ATP depletion | Unknown, potentially involves metal chelation |
| Potency | High (low nM to sub-µM MICs) | Modest (µM IC90 for quinoline-zinc complexes) |
| SAR | Well-established | Undefined |
| Clinical Potential | Validated, with compounds in clinical trials | Speculative, requires foundational research |
The divergence in the research status of these two scaffolds is stark. The imidazo[1,2-a]pyridine core is a mature and highly successful platform for generating potent antitubercular agents. The path forward for this class involves refining pharmacokinetic properties, overcoming potential resistance, and advancing clinical candidates.
Conversely, the imidazo[1,5-a]pyridine scaffold represents a frontier in TB drug discovery. The preliminary data from the quinoline analogs is a call to action for medicinal chemists. Key questions that need to be addressed include:
-
Can simpler, more drug-like imidazo[1,5-a]pyridine cores exhibit potent antitubercular activity?
-
Is the metal chelation-enhancing effect a generalizable strategy for this scaffold?
-
What is the mechanism of action of these compounds?
Synthesizing and screening a focused library of imidazo[1,5-a]pyridine analogs is a logical and necessary next step to determine if this isomeric scaffold holds untapped potential that could lead to a new class of antitubercular therapeutics.
Experimental Protocols
In-Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a standard, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Principle: The Alamar Blue reagent contains resazurin, an oxidation-reduction indicator that is reduced by metabolically active cells, resulting in a color change from blue (non-fluorescent) to pink (fluorescent). This change can be quantified to measure bacterial viability.
Step-by-Step Methodology:
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:50 in 7H9 broth.
-
Compound Plating: The test compounds are serially diluted in a 96-well microplate using 7H9 broth. Each well will contain 100 µL of the compound at the desired concentration.
-
Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing the test compound. Control wells (bacteria only, media only) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.
-
Second Incubation: The plates are re-incubated at 37°C for 24 hours.
-
Data Reading and Analysis: The color change is observed visually, and fluorescence can be read using a fluorometer (excitation 530 nm, emission 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating at least 90% inhibition of bacterial growth.
References
-
Marner, M., Kulhanek, N., et al. (2024). Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes. RSC Medicinal Chemistry. Available at: [Link]
-
O'Malley, T., Alling, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. Available at: [Link]
-
Samanta, S., Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Pujar, G. V., et al. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available at: [Link]
-
Moraski, G. C., Markley, L. D., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 400–404. Available at: [Link]
-
Tang, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 58(13), 5483-5498. Available at: [Link]
-
Wang, H., et al. (2017). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 138, 1034-1043. Available at: [Link]
-
Pujar, G. V., et al. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Semantic Scholar. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]
-
Singh, B., et al. (2022). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Scilit. Available at: [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Semantic Scholar. Available at: [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. Available at: [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available at: [Link]
-
Kumar, A., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
Sources
- 1. Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for Methyl imidazo[1,5-a]pyridine-1-carboxylate
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of Methyl imidazo[1,5-a]pyridine-1-carboxylate. Given that specific toxicological data for this compound is not extensively published, we will proceed with a risk-based approach, extrapolating from the known hazards of the parent imidazo[1,5-a]pyridine core structure and related heterocyclic compounds. The foundational principle is to treat this compound with the caution appropriate for a substance of unknown toxicity, ensuring the highest standards of safety are met in all laboratory operations.
Hazard Assessment and Risk Analysis
The core structure, imidazo[1,5-a]pyridine, is classified with several hazards that must be addressed through appropriate protective measures.[1] These known risks form the basis of our PPE recommendations.
Table 1: GHS Hazard Classification for Imidazo[1,5-a]pyridine Core
| Hazard Statement | GHS Classification | Implication for Handling |
|---|---|---|
| H302: Harmful if swallowed | Acute toxicity, oral | Avoid ingestion; do not eat, drink, or smoke in the lab. |
| H315: Causes skin irritation | Skin corrosion/irritation | Prevent all skin contact using gloves and a lab coat. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Mandatory eye protection is required at all times. |
| H335: May cause respiratory irritation | Specific target organ toxicity | Handle in a ventilated area, preferably a fume hood, to avoid inhalation. |
Source: Aggregated GHS information from ECHA C&L Inventory.[1]
Based on these data points, a multi-layered approach to personal protection is essential, focusing on preventing exposure through inhalation, dermal contact, and ocular contact.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the specific laboratory task being performed. The following sections detail the minimum required PPE and conditions under which enhanced protection is necessary.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Methyl imidazo[1,5-a]pyridine-1-carboxylate, including weighing, dissolving, and transferring, must be performed inside a properly functioning and certified laboratory chemical fume hood.[2][3] This is the most critical safety measure, as it serves to:
-
Contain harmful vapors and fine powders, preventing respiratory exposure.
-
Provide a physical barrier against splashes and spills.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory where the chemical is handled.
-
Required for Liquid Handling: When handling solutions of the compound, chemical splash goggles must be worn.[4]
-
High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn over chemical splash goggles. A face shield alone is not sufficient protection.[4]
Skin and Body Protection
Given the compound's potential to cause skin irritation, comprehensive body protection is required.[1]
-
Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned.[4]
-
Clothing: Full-length pants and closed-toe shoes are mandatory.[4] No exposed skin on the legs or feet is permissible.
-
Gloves: Chemically resistant gloves are essential for all handling procedures. See the detailed glove selection protocol below.
Hand Protection: Glove Selection Protocol
Choosing the correct gloves is critical to preventing dermal exposure.
-
For Incidental Contact (e.g., handling sealed containers, weighing solids): A single pair of standard nitrile gloves (minimum 4 mil thickness) is acceptable.
-
For Prolonged Contact or Immersion (e.g., liquid transfers, purification, spill cleanup): Double-gloving is required. This involves wearing a thinner, flexible inner glove and a heavier, chemically resistant outer glove. For compounds of unknown permeability, a robust combination is recommended.[4]
Table 2: Glove Selection by Task
| Task | Inner Glove | Outer Glove | Rationale |
|---|---|---|---|
| Weighing Solid | Nitrile | Nitrile | Protects against incidental contact with powder. |
| Solution Preparation | Nitrile | Heavier Nitrile or Neoprene | Provides enhanced protection against solvent breakthrough and splashes. |
| Spill Cleanup | Silver Shield®/4H® | Heavy-duty Nitrile or Butyl | Offers the broadest chemical resistance for extended contact during cleanup.[4] |
Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[3] Contaminated gloves must be disposed of as hazardous waste.
Respiratory Protection
If all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required. However, it becomes necessary under specific circumstances:
-
Engineering Control Failure: If a fume hood malfunctions.
-
Large-Scale Spill: During the cleanup of a significant spill outside of a fume hood.
-
Weighing Powders: If weighing large quantities of the solid compound where aerosolization is possible and cannot be contained.
In such scenarios, a NIOSH-approved respirator is mandatory. A full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters offers comprehensive protection.[5]
Operational and Disposal Plans
A systematic workflow for using and disposing of PPE is crucial to prevent cross-contamination.
PPE Workflow: Donning and Doffing
The sequence of putting on and taking off PPE is designed to minimize exposure to contaminants.
Caption: PPE Donning and Doffing Sequence.
Spill Management Protocol
Immediate and correct response to a spill is critical to containing the hazard.
-
Alert: Immediately alert all personnel in the vicinity.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the immediate area.
-
Protect: Don the appropriate PPE as described for spill cleanup (Section 2.4).
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2][3] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Caption: Step-by-step spill response workflow.
Waste Disposal Plan
Proper disposal is a critical final step in the safe handling of this chemical.
-
Solid Waste: All contaminated solid materials, including used gloves, absorbent materials, and empty containers, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing Methyl imidazo[1,5-a]pyridine-1-carboxylate must be collected in a compatible, sealed hazardous waste container.
-
Prohibition: Never dispose of this chemical or its contaminated materials in the regular trash or down the sewer drain.[2] Follow all local and institutional regulations for hazardous chemical waste disposal.[3]
Emergency First Aid Procedures
In the event of an accidental exposure, immediate action is required.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[6]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling Methyl imidazo[1,5-a]pyridine-1-carboxylate, ensuring a safe and controlled laboratory environment.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
ChemSupply Australia. (2021, July 13). Safety Data Sheet PYRIDINE. [Link]
-
Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure Safety Data Sheet. [Link]
-
Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
National Center for Biotechnology Information. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,5-a)pyridine. PubChem Compound Database. [Link]
Sources
- 1. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
